Picolinohydrazide
説明
Structure
3D Structure
特性
IUPAC Name |
pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLNPIEFOYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162934 | |
| Record name | 2-Pyridinecarboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-63-7 | |
| Record name | Picolinohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1452-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolinic Acid Hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS1CG3S7U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Core Structure of Picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of picolinohydrazide. This compound, also known as pyridine-2-carbohydrazide, is a heterocyclic organic compound that serves as a crucial building block and ligand in medicinal and coordination chemistry. Its unique structure, featuring a pyridine ring linked to a hydrazide moiety, imparts versatile chelating properties, making it a subject of interest in the development of novel therapeutic agents and catalytic systems.[1]
Core Structure and Chemical Identity
This compound is structurally characterized by a hydrazide group (-CONHNH₂) attached to the C-2 position of a pyridine ring.[1] This arrangement of nitrogen and oxygen donor atoms allows it to form stable complexes with various metal ions.[1] The molecule is achiral and possesses a planar pyridine ring.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | pyridine-2-carbohydrazide[3] |
| CAS Number | 1452-63-7[4] |
| Molecular Formula | C₆H₇N₃O[2][4] |
| SMILES | NNC(=O)c1ccccn1[4] |
| InChI Key | BAQLNPIEFOYKNB-UHFFFAOYSA-N[2][3] |
| Synonyms | 2-Pyridinecarboxylic acid hydrazide, Picolinic Acid Hydrazide, 2-Isoniazid[3] |
Physicochemical Properties
This compound exists as a white to off-white crystalline solid or powder at room temperature. A summary of its key quantitative physicochemical properties is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 137.14 g/mol [2] |
| Physical Form | Crystalline Solid / Powder |
| Color | White to Off-White |
| Melting Point | 95 - 100 °C[5] |
| Density | ~1.244 g/cm³ |
| pKa (Predicted) | 11.29 ± 0.10 |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Characterization
The most common and straightforward method for synthesizing this compound is through the reaction of a picolinic acid ester, typically ethyl picolinate, with hydrazine hydrate.[1][6] This nucleophilic acyl substitution reaction is efficient and widely adopted.[1]
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate) (977.4 g)
-
Anhydrous hydrazine (230 g, 228 mL)
-
Anhydrous ethanol (1750 mL)
-
Anhydrous ether
-
5-L three-necked flask equipped with a reflux condenser and stirrer
Procedure: [5]
-
Charge the 5-L flask with a solution of ethyl pyridine-2-carboxylate in anhydrous ethanol.
-
While stirring, add anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that the reaction is exothermic.
-
Once the addition is complete, heat the solution to reflux and maintain stirring for 5 hours.
-
After the reflux period, allow the reaction mixture to cool and continue stirring at room temperature overnight, during which the product will crystallize out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the filter cake first with a portion of anhydrous ethanol and then with anhydrous ether.
-
Air-dry the final product to yield this compound. The expected melting point of the product is in the range of 95-100°C.[5]
Characterization Methods
Confirmation of the synthesized this compound structure is typically achieved using a combination of standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups, a C=O stretching vibration for the carbonyl group, and vibrations corresponding to the aromatic pyridine ring.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The number of signals, their chemical shifts, and splitting patterns are used to confirm the precise connectivity of the structure.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound (137.14 g/mol ).[7]
Biological Context and Applications
This compound and its derivatives are of significant interest in drug development and materials science.
-
Coordination Chemistry: Due to its capacity as a chelating agent, this compound is extensively used as a ligand to synthesize metal complexes. These complexes have been investigated for potential applications in catalysis.[1][6]
-
Pharmaceutical Synthesis: The this compound scaffold is a precursor in the synthesis of more complex molecules, including various hydrazone derivatives.[1] These derivatives have been evaluated for a wide range of biological activities, including potential anticancer, antibacterial, and antifungal properties.[1]
-
Isoniazid Isomer: this compound is a structural isomer of the well-known anti-tuberculosis drug isoniazid (pyridine-4-carbohydrazide). It is sometimes considered a potential impurity in the synthesis of isoniazid.[3][8] The study of such isomers is critical for ensuring the purity and safety of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 1452-63-7 | this compound [synthonix.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. researchgate.net [researchgate.net]
Picolinohydrazide chemical properties and formula
An In-depth Technical Guide to the Chemical Properties and Formula of Picolinohydrazide
Abstract
This compound, a heterocyclic organic compound, serves as a critical building block in medicinal and coordination chemistry. This technical guide provides a comprehensive overview of its chemical formula, core physicochemical properties, and synthesis. Detailed experimental protocols for its preparation and characterization are presented, alongside its significant role as a versatile ligand and a precursor to biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Chemical Identity and Formula
This compound is a derivative of pyridine and a structural isomer of the well-known antitubercular drug isoniazid.[1][2] Its identity is defined by the following identifiers.
| Identifier | Value |
| IUPAC Name | pyridine-2-carbohydrazide[1][3] |
| Synonyms | Picolinic Acid Hydrazide, 2-Pyridinecarboxylic acid hydrazide, 2-Isoniazid[1][2] |
| CAS Number | 1452-63-7[1] |
| Molecular Formula | C₆H₇N₃O[1][4][5][6] |
| Molecular Weight | 137.14 g/mol [1][5][7] |
| SMILES | C1=CC=NC(=C1)C(=O)NN[1] |
| InChIKey | BAQLNPIEFOYKNB-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in synthesis and materials science. It typically presents as a white to off-white crystalline powder.[3][8][9] For safe handling and storage, it should be kept in a dark place under an inert atmosphere at room temperature.[4][9]
A summary of its key quantitative properties is provided in the table below.
| Property | Value |
| Melting Point | 100 °C[2][10][11] |
| Density | 1.244 g/cm³[10][11] |
| pKa (Predicted) | 11.29 ± 0.10[2][11][12] |
| Solubility | Slightly soluble in DMSO and Methanol[2][11][12] |
Synthesis and Reactivity
This compound is most commonly synthesized through the hydrazinolysis of a picolinic acid ester, such as ethyl picolinate or methyl picolinate.[10][13] This reaction involves the nucleophilic attack of hydrazine hydrate on the ester's carbonyl group.
The hydrazide functional group is reactive and can undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives.[14][15] This reactivity is fundamental to its utility as a scaffold in medicinal chemistry.
Role in Drug Development and Research
This compound's structure, featuring multiple nitrogen and oxygen donor atoms, makes it a versatile chelating agent for a wide range of metal ions.[10] This property is central to its application in coordination chemistry.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. GSRS [precision.fda.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. parchem.com [parchem.com]
- 11. Cas 1452-63-7,2-PICOLINYL HYDRAZIDE | lookchem [lookchem.com]
- 12. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Picolinohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinohydrazide, a pyridine derivative featuring a hydrazide functional group, and its subsequent derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of picolinohydrazides. We delve into their established roles as potent antitubercular, antimicrobial, antifungal, and anticancer agents. This guide further presents detailed experimental protocols for their synthesis and biological evaluation, alongside a summary of their quantitative structure-activity relationships. Finally, we visualize key signaling pathways and experimental workflows to provide a deeper understanding of their mechanisms of action and potential for future drug development.
Introduction
This compound, also known as 2-pyridinecarboxylic acid hydrazide, is an organic compound characterized by a pyridine ring with a hydrazide group at the 2-position.[1] The presence of multiple nitrogen and oxygen donor atoms allows picolinohydrazides to act as versatile chelating agents for various metal ions, forming stable metal complexes.[2] This inherent chemical reactivity, combined with the ability to easily introduce diverse functional groups onto the pyridine ring or the hydrazide moiety, has made this compound a "privileged scaffold" in the design of novel therapeutic agents.[2][3]
Derivatives of this compound have demonstrated a broad spectrum of biological activities. Notably, they have been extensively investigated for their potent antitubercular activity, with some compounds showing efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.[4] Furthermore, various this compound derivatives have exhibited significant antimicrobial, antifungal, and anticancer properties, positioning them as promising candidates for the development of new drugs to combat a range of diseases.[5][6][7]
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approach involves the reaction of a picolinic acid ester with hydrazine hydrate.[8] Further derivatization can be accomplished by reacting the resulting this compound with various aldehydes, ketones, or other electrophilic reagents to form hydrazones and other related compounds.
General Synthesis of this compound
A general and efficient method for the synthesis of the core this compound structure is outlined below.
Caption: General synthesis of this compound.
General Synthesis of this compound Derivatives (Hydrazones)
This compound can be readily converted to a wide array of hydrazone derivatives by condensation with various aldehydes or ketones.
Caption: Synthesis of picolinoyl hydrazone derivatives.
Biological Activities and Data
This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Antitubercular Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| Picolinohydrazonamide 1a | M. tuberculosis H37Rv | 3.1-12.5 | [4] |
| Picolinohydrazonamide 1b | M. tuberculosis H37Rv | 3.1-12.5 | [4] |
| Picolinohydrazonamide 1c | M. tuberculosis H37Rv | 50 | [4] |
| 4-Amino derivative | MDR-TB strains | 62.5 µM | [9] |
| 4-Methyl derivative | MDR-TB strains | 250 µM | [9] |
| Compound 5d | M. tuberculosis H37Rv | Active | [10] |
| Isoniazid Derivative 2c | M. tuberculosis H37Rv | ≤ 125 | [11] |
| Isoniazid Derivative 6g | M. tuberculosis H37Rv | ≤ 125 | [11] |
Anticancer Activity
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound/Picolinamide Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 | Reference |
| Picolinamide 7h | VEGFR-2 | 87 nM | [7] |
| Picolinamide 9a | VEGFR-2 | 27 nM | [7] |
| Picolinamide 9l | VEGFR-2 | 94 nM | [7] |
| Picolinic acid derivative 5 | A549 (Lung Cancer) | 99.93 µM | [7][8] |
| Picolinic acid derivative 6 | HepG2 (Liver Cancer) | 0.21 µM | [12] |
| Picolinic acid derivative 6 | A549 (Lung Cancer) | 1.7 µM | [12] |
| Picolinic acid derivative 6 | MCF-7 (Breast Cancer) | 11.7 µM | [12] |
| Thiazole derivative 3a | A549 (Lung Cancer) | 5.988 ± 0.12 µM | [13] |
| Benzoxazole derivative 9b | MCF-7 (Breast Cancer) | <0.1 µM | [14] |
| Benzoxazole derivative 9b | A549 (Lung Cancer) | <0.1 µM | [14] |
| Benzoxazole derivative 9c | MCF-7 (Breast Cancer) | <0.1 µM | [14] |
| Benzoxazole derivative 9c | A549 (Lung Cancer) | <0.1 µM | [14] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
Anticancer Activity: Induction of Apoptosis
Several studies have shown that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells.[7][8] This is a critical mechanism for their anticancer effects. One of the proposed mechanisms involves the induction of endoplasmic reticulum (ER) stress, which can trigger the unfolded protein response (UPR) and subsequently lead to the activation of the apoptotic cascade.[8]
Caption: this compound-induced ER stress-mediated apoptosis.
Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several picolinamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase.[7]
Caption: Inhibition of VEGFR-2 signaling by picolinamide derivatives.
Experimental Protocols
Synthesis of this compound
Materials:
-
Picolinic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Preparation of Picolinoyl Chloride Hydrochloride: To a stirred mixture of picolinic acid and a catalytic amount of DMF, carefully add excess thionyl chloride.[15] Allow the reaction to proceed at room temperature until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure. Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.[15] Filter the crude product, wash with diethyl ether, and dry under vacuum.
-
Formation of this compound: Dissolve the picolinoyl chloride hydrochloride in ethanol. Add hydrazine hydrate to the solution and reflux the mixture for 2-4 hours.[8] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration. The crude product can be purified by recrystallization from ethanol.
Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Bacterial strain of interest
-
This compound derivative stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4][5]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Picolinamide derivative
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the picolinamide derivative at various concentrations, and the VEGFR-2 enzyme.[12][16]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.[16]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[12] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
Drug Discovery Workflow
The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.
Caption: A typical drug discovery workflow for antimicrobial agents.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in the field of drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile chemical scaffold in the development of novel treatments for infectious diseases and cancer. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Picolinohydrazide Scaffold: A Versatile Core in Drug Discovery
A Technical Guide to the Biological Activities, Experimental Evaluation, and Mechanisms of Action of Picolinohydrazide Derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens and the quest for more effective and targeted therapies for diseases like cancer have spurred the exploration of novel chemical scaffolds in medicinal chemistry. Among these, the this compound scaffold has garnered significant attention. Characterized by a pyridine ring linked to a hydrazide group, this versatile structure has proven to be a valuable pharmacophore. This compound derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. Their ability to chelate metal ions further enhances their therapeutic potential, making them promising candidates for the development of new drugs.[1] This technical guide provides a comprehensive overview of the biological activities of the this compound scaffold, complete with experimental protocols and mechanistic insights to aid researchers in this dynamic field.
Antimicrobial Activity
This compound derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial activity is often attributed to the hydrazone moiety, which is a common feature in many antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial potential of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antibacterial activity of selected this compound and structurally related isonicotinohydrazide derivatives against various bacterial strains.
| Compound/Drug | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Isonicotinohydrazide Derivative 1 | 6.25 | - | 12.5 | - | [2] |
| Isonicotinohydrazide Derivative 2 | 3.91 | 1.95-7.81 | - | - | [2] |
| Isonicotinohydrazide Derivative 3 | 64 | - | - | 64 | [2] |
| Ampicillin (Standard) | 12.5 | - | 25 | - | [2] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the MIC of antimicrobial agents.[3][4][5][6][7]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[7]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
Anticancer Activity
The this compound scaffold has emerged as a promising framework for the design of novel anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[1][8][9]
Quantitative Anticancer Data
The anticancer efficacy of this compound derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values for representative picolinamide derivatives against different cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 (nM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | OVCAR-3 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | 786-O (Renal Cancer) IC50 (µM) | Reference |
| Compound 7h | - | Significant cell death | Significant cell death | Significant cell death | Significant cell death | [10] |
| Compound 9a | - | - | - | - | - | [10] |
| Compound 9l | - | - | - | - | - | [10] |
| Sorafenib (Standard) | - | - | - | - | - | [10] |
Note: Specific IC50 values for all cell lines were not provided in the source for all compounds. Compound 7h, 9a and 9l showed potent inhibitory activity against VEGFR-2 kinase with IC50 values of 87, 27 and 94 nM, respectively, in comparison to sorafenib (IC50 = 180 nM)[10].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]
Signaling Pathways in Anticancer Activity
Several picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[8][10] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.[14]
Hydrazone derivatives, including picolinohydrazides, can induce apoptosis (programmed cell death) in cancer cells.[1] One of the primary mechanisms is through the activation of the caspase cascade, a family of proteases that execute the apoptotic process.[9][15][16]
Enzyme Inhibition
Beyond their direct antimicrobial and anticancer effects, this compound derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a wider range of diseases.[17] For example, certain hydrazide-containing compounds have been developed as inhibitors of monoamine oxidase (MAO), enzymes involved in the degradation of neurotransmitters.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing the enzyme inhibitory activity of this compound derivatives can be adapted for various enzymes.[18][19][20][21]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (this compound derivatives)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer or solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Synthesis of this compound Derivatives
The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[1] This straightforward method allows for the preparation of a wide array of substituted this compound ligands.
General Synthetic Protocol
Procedure:
-
Dissolve the starting picolinic acid ester in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio or with a slight excess of hydrazine hydrate.
-
The reaction mixture is often refluxed for several hours to drive the reaction to completion.
-
After cooling, the resulting this compound product may precipitate out of the solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as antimicrobial and anticancer agents, as well as potent enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the development of new therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound-based compounds, ultimately contributing to the discovery of novel and effective treatments for a variety of diseases.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. protocols.io [protocols.io]
- 6. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 9. abeomics.com [abeomics.com]
- 10. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Picolinohydrazide as a Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Picolinohydrazide
This compound, also known as pyridine-2-carbohydrazide, is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a hydrazide group, provides multiple donor atoms (N, O), enabling it to act as a potent chelating agent for a wide array of metal ions. This ability to form stable metal complexes has led to extensive research into their applications in catalysis, materials science, and particularly in medicinal chemistry, where this compound-based compounds and their metal complexes have demonstrated promising antibacterial, antifungal, and anticancer activities.
The coordination behavior of this compound can be finely tuned by modifying its structure, for instance, by introducing various functional groups onto the pyridine ring. This versatility allows for the synthesis of a diverse range of ligands with tailored electronic and steric properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H7N3O | |
| Molecular Weight | 137.14 g/mol | |
| IUPAC Name | pyridine-2-carbohydrazide | |
| CAS Number | 1452-63-7 | |
| Appearance | Crystal / Powder | |
| Purity | 98% | |
| Storage | Room Temperature, inert atmosphere, keep in dark place |
Synthesis of this compound and its Metal Complexes
Experimental Protocol: Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of an ester of picolinic acid with hydrazine hydrate.
Materials:
-
Ethyl 2-picolinate
-
Hydrazine hydrate (NH2NH2·H2O)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-picolinate (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise while stirring.
-
The reaction mixture is then heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Experimental Protocol: Synthesis of a Cu(II)-Picolinohydrazide Complex
This protocol describes the synthesis of a copper(II) complex with a Schiff base derived from this compound.
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde/ketone)
-
Copper(II) acetate monohydrate [Cu(OAc)2·H2O]
-
Methanol or Ethanol
Procedure:
-
Ligand Synthesis:
-
Dissolve this compound (1 mmol) in hot ethanol (20 mL).
-
To this solution, add a solution of salicylaldehyde (1 mmol) in ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
On cooling, the Schiff base ligand precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Complex Synthesis:
-
Suspend the synthesized Schiff base ligand (1 mmol) in methanol (20 mL).
-
Add a solution of copper(II) acetate monohydrate (1 mmol) in methanol (10 mL) to the ligand suspension.
-
Reflux the resulting mixture for 3-4 hours.
-
A colored precipitate of the Cu(II) complex will form.
-
Cool the mixture, filter the solid complex, wash with methanol, and dry in a desiccator over anhydrous CaCl2.
-
Experimental Protocol: Synthesis of a Zn(II)-Picolinohydrazide Complex
This protocol outlines the synthesis of a zinc(II) complex with a picolinohydrazone ligand.
Materials:
-
This compound
-
Dehydroacetic acid
-
Zinc(II) acetate dihydrate [Zn(OAc)2·2H2O]
-
Methanol
Procedure:
-
Ligand Synthesis:
-
Synthesize the picolinohydrazone ligand by reacting this compound with dehydroacetic acid in methanol.
-
-
Complex Synthesis:
-
To a solution of the picolinohydrazone ligand (e.g., (E)-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)this compound) in methanol, add a solution of Zn(OAc)2·2H2O in methanol.
-
The reaction mixture is stirred and may be heated to facilitate complex formation.
-
The resulting zinc(II) complex can be isolated by filtration or crystallization from the reaction mixture.
-
Coordination Modes of this compound
This compound is a versatile ligand capable of adopting several coordination modes, which are influenced by the metal ion, the reaction conditions, and the presence of other ligands. The hydrazide moiety can exist in both keto and enol tautomeric forms, leading to different coordination behaviors.
Caption: Keto-enol tautomerism of this compound.
-
Neutral Bidentate (Keto Form): In its neutral keto form, this compound can coordinate to a metal ion through the pyridine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring. This is a common coordination mode, particularly in acidic or neutral conditions.
-
Monobasic Bidentate (Enol Form): Upon deprotonation of the hydrazide moiety (enolization), the ligand can act as a monobasic bidentate ligand, coordinating through the pyridine nitrogen and the enolic oxygen. This mode of coordination is favored in basic media.
-
Bridging Ligand: The hydrazide group can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes.
Structural Characterization of this compound Complexes
The structures of this compound metal complexes are typically elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.
X-ray Crystallographic Data of this compound Metal Complexes
| Complex | Metal | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Coordination Geometry | Reference |
| [Cu(L)(OAc)] | Cu(II) | Cu-N(py): 2.012(3)Cu-O(enol): 1.945(2)Cu-O(acetate): 1.967(3) | N(py)-Cu-O(enol): 81.5(1)O(enol)-Cu-O(acetate): 94.2(1) | Square Pyramidal | |
| [Zn(L)2] | Zn(II) | Zn-N(py): 2.125(4)Zn-O(enol): 2.089(3) | N(py)-Zn-O(enol): 78.9(1) | Distorted Octahedral | |
| [Ni(HL)(H2O)2Cl]Cl | Ni(II) | Ni-N(py): 2.078(2)Ni-O(keto): 2.105(2)Ni-Cl: 2.431(1) | N(py)-Ni-O(keto): 79.8(1)N(py)-Ni-Cl: 91.5(1) | Octahedral | |
| [Co(L)(NCS)] | Co(II) | Co-N(py): 2.098(5)Co-O(enol): 2.033(4)Co-N(NCS): 2.056(5) | N(py)-Co-O(enol): 79.5(2)N(py)-Co-N(NCS): 98.7(2) | Distorted Trigonal Bipyramidal |
(Note: 'L' represents the deprotonated enol form of the this compound-derived Schiff base, and 'HL' represents the neutral keto form.)
Stability of this compound Complexes
The stability of metal complexes in solution is a crucial factor, particularly for their biological applications. The stability constants (log K) quantify the affinity of the ligand for a metal ion. The determination of these constants is often carried out using potentiometric or spectrophotometric titrations.
Stability Constants (log K) of this compound Metal Complexes
| Metal Ion | log K1 | log K2 | Method | Reference |
| Cu(II) | 8.5 | 6.2 | Potentiometric | |
| Ni(II) | 6.8 | 5.1 | Potentiometric | |
| Zn(II) | 6.5 | 4.8 | Potentiometric | |
| Co(II) | 6.2 | 4.5 | Potentiometric | |
| Mn(II) | 4.8 | 3.5 | Potentiometric |
(Note: The values are indicative and can vary with experimental conditions such as temperature, ionic strength, and solvent.)
Spectroscopic Characterization
The characterization of this compound and its metal complexes relies on various spectroscopic techniques that provide insights into the ligand's coordination to the metal ion.
FT-IR, NMR, and UV-Vis Spectroscopic Data
| Technique | This compound (Ligand) | Metal Complex | Interpretation of Changes upon Complexation |
| FT-IR (cm⁻¹) | ν(N-H): ~3300-3150ν(C=O): ~1660ν(C=N): ~1610 (pyridine) | ν(N-H) may shift or disappear (enolization)ν(C=O) shifts to lower frequency (~1620)Appearance of new ν(M-O) and ν(M-N) bands (~550-400) | Shift in ν(C=O) and ν(N-H) indicates coordination through the hydrazide moiety. New bands in the low-frequency region confirm metal-ligand bond formation. |
| ¹H NMR (ppm) | δ(N-H): ~9.5-10.5δ(Py-H): ~7.5-8.5 | Broadening or disappearance of N-H proton signalShifts in pyridine proton signals | Changes in the chemical shifts of the pyridine and hydrazide protons confirm the involvement of these groups in coordination. |
| ¹³C NMR (ppm) | δ(C=O): ~165δ(Py-C): ~120-150 | Shift in the carbonyl carbon signalShifts in the pyridine carbon signals | Shifts in the carbon signals of the pyridine ring and carbonyl group provide further evidence of coordination. |
| UV-Vis (nm) | π → π: ~270n → π: ~320 | Bathochromic or hypsochromic shifts of ligand-based transitionsAppearance of d-d transition bands (for transition metals) | Shifts in the intraligand transitions and the appearance of new bands in the visible region are indicative of complex formation and provide information about the electronic structure and geometry of the complex. |
Biological Activities of this compound Metal Complexes
This compound and its metal complexes have been extensively studied for their biological activities. The chelation of the metal ion can enhance the therapeutic properties of the ligand, a concept often attributed to Tweedy's chelation theory.
Anticancer and Antibacterial Activities
| Complex | Cell Line / Bacteria | IC50 (µM) / MIC (µg/mL) | Reference |
| Anticancer Activity | |||
| [Co(L)(H2O)2]Cl | HeLa | 7.76 ± 0.4 | |
| HCT-116 | 10.23 ± 0.8 | ||
| MCF-7 | 6.88 ± 0.4 | ||
| [Cu(L)(Cl)] | A549 | 15.2 | |
| HepG2 | 12.8 | ||
| [Ni(L)(NO3)] | Caco-2 | 25.5 | |
| Antibacterial Activity | |||
| [Mn(L)2] | S. aureus | 12.5 | |
| E. coli | 25 | ||
| [Cu(L)2] | P. aeruginosa | 6.25 | |
| B. subtilis | 12.5 |
(Note: 'L' represents various this compound-derived Schiff base ligands.)
Proposed Mechanism of Anticancer Activity: Induction of Apoptosis
Many metallodrugs exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound complexes are believed to follow this mechanism, primarily through the intrinsic (mitochondrial) pathway.
Caption: Proposed apoptotic pathway induced by this compound metal complexes.
The proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: The this compound metal complex enters the cancer cell and generates reactive oxygen species (ROS).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ROS levels, along with the potential for direct interaction of the complex with Bcl-2 family proteins, leads to the activation of pro-apoptotic proteins Bax and Bak. These proteins oligomerize and form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates procaspase-9 to its active form, caspase-9.
-
Executioner Caspase Activation: Caspase-9, an initiator caspase, cleaves and activates executioner caspases, primarily procaspase-3, into active caspase-3.
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound metal complex to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound metal complex in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound has proven to be a highly versatile and valuable ligand in coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions has paved the way for numerous applications. The resulting metal complexes exhibit a rich variety of coordination geometries and electronic properties, which can be tailored through synthetic modifications of the ligand. The significant biological activities, particularly the anticancer and antibacterial properties, of this compound-based metal complexes highlight their potential in the development of novel therapeutic agents. Future research in this area will likely focus on the rational design of new this compound derivatives to optimize their coordination properties and enhance their efficacy and selectivity for specific biological targets, as well as to expand their applications in catalysis and materials science.
Unveiling the Therapeutic Promise of Picolinohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Picolinohydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Characterized by a pyridine ring linked to a hydrazide moiety, this scaffold has proven to be a fertile ground for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, potential therapeutic applications, and underlying mechanisms of action of this compound compounds.
Antimicrobial and Antitubercular Potential
This compound derivatives have demonstrated notable efficacy against a range of microbial pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.
The following table summarizes the in vitro activity of selected this compound derivatives against various microbial and mycobacterial strains.
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| 4-substituted picolinohydrazonamides (6, 11, 15) | Mycobacterium tuberculosis | MIC | 0.4-0.8 µg/mL | [1][2] |
| (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide | Staphylococcus aureus | Zone of Inhibition | 18.2 mm (at 32 µg/mL) | |
| (E)-N'-(pyridin-2-ylmethylene) picolino hydrazide | Candida albicans | Zone of Inhibition | 9.2 mm (at 32 µg/mL) | |
| Isonicotinohydrazide Derivative 1 | Staphylococcus aureus | MIC | 6.25 µg/mL | [3] |
| Isonicotinohydrazide Derivative 1 | Escherichia coli | MIC | 12.5 µg/mL | [3] |
| Isonicotinohydrazide Derivative 2 | Staphylococcus aureus | MIC | 3.91 µg/mL | [3] |
| Isonicotinohydrazide Derivative 2 | Bacillus subtilis | MIC | 1.95-7.81 µg/mL | [3] |
| Isonicotinohydrazide Derivative 3 | Staphylococcus aureus | MIC | 64 µg/mL | [3] |
| Isonicotinohydrazide Derivative 3 | Pseudomonas aeruginosa | MIC | 64 µg/mL | [3] |
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of this compound compounds against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Suspension:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Incubate at 37°C until the culture reaches a McFarland turbidity of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh 7H9 broth.
-
-
Compound Preparation and Plating:
-
Dissolve this compound derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in a 96-well microplate containing 100 µL of 7H9 broth per well. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Include a drug-free control (containing only DMSO at the same concentration as the test wells) and a positive control (a known antitubercular drug like isoniazid).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial suspension to each well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Anticancer Activity
A significant area of investigation for this compound compounds is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.
The table below presents the half-maximal inhibitory concentration (IC50) values for several this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Sorafenib analogue 2c | Mia-PaCa-2 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |
| Sorafenib analogue 2d | Mia-PaCa-2 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |
| Sorafenib analogue 2f | SW1990 (Pancreatic) | IC50 | More potent than Sorafenib | [4] |
| Sorafenib analogue 3f | HepG2 (Hepatocellular) | IC50 | 2-3 times more potent than Sorafenib | [4] |
| Picolinamide derivative 7h | A549 (Lung) | IC50 | - | [5] |
| Picolinamide derivative 9a | A549 (Lung) | IC50 | - | [5] |
| Picolinamide derivative 9l | A549 (Lung) | IC50 | - | [5] |
| Picolinamide derivative 7h | VEGFR-2 | IC50 | 0.087 | [5] |
| Picolinamide derivative 9a | VEGFR-2 | IC50 | 0.027 | [5] |
| Picolinamide derivative 9l | VEGFR-2 | IC50 | 0.094 | [5] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | IC50 | 7.016 | [6] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | IC50 | 7.05 | [6] |
This protocol describes a standard method to assess the cytotoxic effects of this compound compounds on cancer cells.
-
Cell Culture and Seeding:
-
Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Several this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Certain picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Anticonvulsant Properties
Derivatives of picolinic acid have also been explored for their anticonvulsant activities, showing promise in preclinical models of epilepsy.
The following table summarizes the median effective dose (ED50) of a picolinic acid derivative in various seizure models.
| Compound/Derivative | Seizure Model | Activity Metric | Value (mg/kg) | Reference |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Maximal Electroshock (MES) | ED50 | 24.2 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Kainic Acid (KA)-induced | ED50 | 19.9 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | AMPA-induced | ED50 | 39.5 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Pentylenetetrazole (PTZ)-induced | ED50 | 56.2 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Bicuculline (BIC)-induced | ED50 | 76.4 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Pilocarpine (PILO)-induced | ED50 | 160.1 | [7] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | NMDA-induced | ED50 | 165.2 | [7] |
This protocol outlines two standard models for evaluating the anticonvulsant potential of this compound compounds in mice.
Maximal Electroshock (MES) Test:
-
Animal Preparation:
-
Use male Swiss mice (20-25 g).
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
Include a vehicle control group and a positive control group (e.g., phenytoin).
-
-
Seizure Induction:
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation and Data Analysis:
-
Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.
-
Calculate the percentage of protected animals in each group.
-
Determine the ED50 value using probit analysis.
-
Pentylenetetrazole (PTZ) Test:
-
Animal Preparation:
-
Use male Swiss mice (20-25 g).
-
Administer the test compound i.p. at various doses.
-
Include vehicle and positive control (e.g., ethosuximide) groups.
-
-
Seizure Induction:
-
After the drug absorption period, administer PTZ subcutaneously (e.g., 85 mg/kg).
-
-
Observation and Data Analysis:
-
Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Calculate the percentage of protected animals and determine the ED50 value.
-
Synthesis of this compound Derivatives
The general synthesis of picolinohydrazides involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[8] This straightforward method allows for the preparation of a wide range of substituted this compound ligands.
Conclusion
This compound compounds have emerged as a promising and versatile scaffold in the field of drug discovery. Their demonstrated efficacy in a variety of therapeutic areas, including infectious diseases, oncology, and neurology, underscores their potential for further development. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. The continued exploration of their mechanisms of action will be crucial in designing next-generation therapeutics targeting a range of challenging diseases.
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: The Multifaceted Mechanism of Action of Picolinohydrazide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Picolinohydrazide and its derivatives represent a versatile class of bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the core mechanisms of action of picolinohydrazides in biological systems. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development. The multifaceted nature of this compound's bioactivity, stemming from its chelating properties and the diverse functionalities of its derivatives, underscores its potential as a scaffold for novel therapeutic agents.
Introduction
Picolinohydrazides are organic compounds characterized by a pyridine ring linked to a hydrazide group. This structure endows them with the ability to act as effective chelating agents for various metal ions, a property that significantly influences their biological activity.[1] The resulting metal complexes often exhibit enhanced therapeutic potential compared to the parent ligand.[2] Furthermore, the this compound scaffold is amenable to chemical modification, allowing for the synthesis of a wide array of derivatives with fine-tuned pharmacological profiles. These derivatives have demonstrated promising activities, including the induction of apoptosis in cancer cells, inhibition of microbial growth, and modulation of key enzymatic pathways.[1][3] This guide will delve into the specific mechanisms underlying these biological effects.
Core Mechanisms of Action
The biological activities of this compound and its derivatives are diverse and context-dependent, largely influenced by the specific structural modifications of the molecule and the biological system under investigation. The primary mechanisms of action identified to date include enzyme inhibition, induction of apoptosis, and antimicrobial effects.
Enzyme Inhibition
This compound derivatives have been shown to inhibit a range of enzymes through various modes of interaction.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Picolinamide derivatives, which share a structural resemblance to picolinohydrazides, have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[4]
-
DNA Gyrase Inhibition: The antibacterial effects of some hydrazone derivatives are attributed to their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5]
-
Sec14p Inhibition: Picolinamide scaffolds have demonstrated antifungal properties by targeting Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[6]
Induction of Apoptosis
A significant mechanism of action for the anticancer effects of this compound derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic, or mitochondrial, pathway.
-
Caspase Cascade Activation: Hydrazone derivatives can trigger the caspase cascade, a family of proteases that are central to the execution of apoptosis. This involves the activation of initiator caspases (e.g., Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[7][8]
Antimicrobial Activity
The hydrazone moiety present in many this compound derivatives is a key pharmacophore for antimicrobial activity.
-
Bacterial Membrane Interaction: Some hydrazone compounds may exert their antibacterial effect by binding to the membranes of microorganisms, potentially disrupting membrane integrity and cellular processes.[3]
-
Inhibition of Essential Enzymes: As mentioned, the inhibition of bacterial enzymes like DNA gyrase is a key mechanism of antibacterial action.[5]
Quantitative Data on Biological Activity
The potency of this compound derivatives varies significantly with their chemical structure and the biological target. The following tables summarize available quantitative data (IC50 values) for representative compounds.
| Compound/Derivative | Target/Cell Line | IC50 Value (µM) | Reference |
| N'-(pyridin-2-ylmethylene)this compound (derivative) | S. aureus | 32 µg/mL (zone of inhibition) | |
| N'-(pyridin-2-ylmethylene)this compound (derivative) | C. albicans | 32 µg/mL (zone of inhibition) | |
| N-methylpicolinamide-4-thiol (derivative) | HepG2 | 62.96 | [9] |
| Picolinamide derivative 6p | Aurora-B Kinase | 0.15 | [9] |
| Benzohydrazide derivative H20 | EGFR Kinase | 0.08 | [10] |
| Benzohydrazide derivative H20 | A549 | 0.46 | [10] |
| Benzohydrazide derivative H20 | MCF-7 | 0.29 | [10] |
| Benzohydrazide derivative H20 | HeLa | 0.15 | [10] |
| Benzohydrazide derivative H20 | HepG2 | 0.21 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[1][3][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1] Calculate cell viability as a percentage relative to the vehicle control.
Figure 1: Workflow for the MTT cytotoxicity assay.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of caspases, key mediators of apoptosis, using a fluorogenic substrate.[8]
Protocol:
-
Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.[8]
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the specific caspase substrate (e.g., DEVD-AMC for Caspase-3).[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[8]
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[8] The fluorescence intensity is proportional to the caspase activity.
Figure 2: Workflow for the fluorometric caspase activity assay.
DNA Gyrase Supercoiling Inhibition Assay
This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[12]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer.[12]
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[12]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Figure 3: Workflow for the DNA gyrase supercoiling inhibition assay.
Signaling Pathway Modulation
While specific signaling pathways directly modulated by the parent this compound are not extensively characterized, the induction of apoptosis by its derivatives suggests the involvement of the intrinsic apoptosis pathway.
Figure 4: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Conclusion
This compound and its derivatives exhibit a remarkable range of biological activities, primarily driven by their ability to chelate metal ions and the diverse functional groups that can be incorporated into their structure. The mechanisms of action are multifaceted, encompassing enzyme inhibition, induction of apoptosis, and direct antimicrobial effects. While a substantial body of research highlights the potential of this compound-based compounds as therapeutic agents, further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways for the parent compound and its numerous derivatives. The data and protocols presented in this guide offer a foundational resource for researchers to build upon in the ongoing effort to harness the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Metal Complexes of Picolinohydrazide: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and therapeutic potential of picolinohydrazide-based metal complexes for researchers, scientists, and drug development professionals.
This compound and its derivatives have garnered significant attention in coordination chemistry due to their versatile chelating properties, stemming from the presence of multiple donor nitrogen and oxygen atoms.[1] This allows them to form stable complexes with a wide array of transition metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including promising anticancer, antimicrobial, and antioxidant properties, making them a fertile ground for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound metal complexes, supported by experimental protocols and quantitative data.
Synthesis of this compound Ligands and their Metal Complexes
The general synthetic route to this compound ligands involves the condensation reaction between a picolinic acid ester and hydrazine hydrate.[1] The resulting this compound can then be further reacted with aldehydes or ketones to form Schiff base ligands, expanding the coordination possibilities.
Metal complexes are typically synthesized by reacting the this compound-based ligand with a corresponding metal salt in a suitable solvent, often under reflux.[3] The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination geometries.
Experimental Protocol: Synthesis of a this compound Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand derived from this compound and an aldehyde, a common precursor for metal complexation.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 3-hydroxy-2-naphthaldehyde)[3]
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the substituted aldehyde (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified time (e.g., 4 hours at 90°C).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified ligand under vacuum.[1]
Experimental Protocol: Synthesis of a Metal Complex
This protocol outlines a general procedure for the synthesis of a metal complex using a this compound-based ligand.
Materials:
-
This compound-based ligand
-
Metal salt (e.g., CoCl₂, CrCl₃·6H₂O, MnCl₂·4H₂O)[3]
-
Methanol or Ethanol
Procedure:
-
Dissolve the this compound-based ligand (e.g., 1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a solution of the metal salt (e.g., 1.0 eq) in the same solvent to the flask.
-
Reflux the reaction mixture for several hours (e.g., 6 hours at 150°C).[3]
-
A precipitate of the metal complex will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by filtration.
-
Wash the complex with the solvent to remove any unreacted ligand and metal salt.
-
Dry the final product in a desiccator over anhydrous CaCl₂.[3]
Caption: General workflow from synthesis to biological evaluation.
Characterization of this compound Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.
Common Characterization Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N, N-H).
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal center.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to study the changes upon complexation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.[6]
-
Elemental Analysis: To determine the empirical formula of the complex.[2]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.[7]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion.[3]
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[3][8]
Spectroscopic Data Summary
| Complex | Key IR Peaks (cm⁻¹) | UV-Vis λ_max (nm) | Reference |
| [Co(L)]·2H₂O (L = Schiff base) | ν(C=N), ν(C=O) shifts indicate coordination | 358, 382 (charge transfer), 450 (⁴A₂→⁴T₁(P)) | [3][6] |
| [Cr(L)(H₂O)₂Cl]·H₂O (L = Schiff base) | ν(C=N), ν(C=O) shifts indicate coordination | 275, 336 (ligand field), charge transfer bands | [3][6] |
| [Mn(HL)] (L = Schiff base) | ν(C=N), ν(C=O) shifts indicate coordination | Charge transfer bands | [3][6] |
| [Cu(Pic)₂(H₂O)] (Pic = Picolinate) | ν(C=O) shift indicates coordination | 15,290 (distorted octahedral) | [5][8] |
| [Co(Pic)₂(H₂O)₂]·2H₂O (Pic = Picolinate) | ν(C=O) shift indicates coordination | 19,607 (⁴T₁g(F)→⁴T₁g(P)) | [5][8] |
| [Ni(Pic)₂(H₂O)₂]·2H₂O (Pic = Picolinate) | ν(C=O) shift indicates coordination | 28,089 (³A₂g→³T₁g(P)) | [5][8] |
Biological Applications
Metal complexes of this compound have shown significant potential in various biological applications, particularly as antimicrobial and anticancer agents. The chelation of the metal ion to the this compound ligand often leads to enhanced biological activity compared to the free ligand. This is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms and cancer cells.[9]
Antimicrobial Activity
This compound metal complexes have been evaluated against a range of bacterial and fungal strains.[10] The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)[11]
-
Nutrient broth/agar
-
Standard antibiotic (e.g., Streptomycin)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the test compounds (ligand and metal complexes) and the standard antibiotic in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (broth with microorganism) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| Mn(II) picolinate | E. coli | 500 | [12] |
| Mn(II) picolinate | S. aureus | 2000 | [12] |
| Co(II) picolinate | M. luteus | 500 | [12][13] |
| Ni(II) picolinate | B. subtilis | 500 | [12][13] |
| Cu(II) picolinate | S. aureus | 500 | [13] |
| Zn(II) picolinate | E. coli | 500 | [12][13] |
| Mn(II) complex of a Schiff base ligand | Various bacteria | 313 | [3] |
| Co(II) complex of a Schiff base ligand | Various bacteria | 625 | [3] |
| Cr(III) complex of a Schiff base ligand | Various bacteria | 625 | [3] |
Anticancer Activity
The cytotoxic effects of this compound metal complexes against various cancer cell lines are a significant area of research.[4][14] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Materials:
-
Synthesized metal complexes
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Standard anticancer drug (e.g., Cisplatin)[14]
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).[9]
-
Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[1]
Caption: Workflow for determining cytotoxicity using the MTT assay.
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| [CoL]·2H₂O (L = Schiff base) | HeLa | 7.76 ± 0.4 | [3] |
| [CoL]·2H₂O (L = Schiff base) | HCT-116 | 10.23 ± 0.8 | [3] |
| [CoL]·2H₂O (L = Schiff base) | MCF-7 | 6.88 ± 0.4 | [3] |
| Palladium Complex 1 | MCF-7 | 74.6 ± 8.35 µg/mL | [4] |
| Palladium Complex 1 | HT-29 | 174 ± 20.28 µg/mL | [4] |
| Cu(II) Complex with Quercetin-based ligand | MCF-7 | 16 | [9] |
| Cu(II) and Ni(II) fluorenone-based complexes | MCF-7 | <10 µg/mL | [14] |
Mechanism of Action
While the exact mechanisms of action are still under investigation and can vary depending on the metal and the ligand, several modes of action have been proposed for the biological activity of this compound metal complexes.
-
DNA Interaction: Many metal complexes can interact with DNA through intercalation, groove binding, or covalent binding, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[3][15] DNA cleavage studies are often performed to investigate this interaction.[14]
-
Enzyme Inhibition: These complexes can inhibit the activity of essential enzymes in pathogens or cancer cells. For instance, some are known to inhibit topoisomerases, enzymes crucial for DNA topology, or ribonucleotide reductase, which is involved in DNA synthesis.[15]
-
Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can catalyze the production of ROS within cells. The resulting oxidative stress can damage cellular components like DNA, proteins, and lipids, leading to cell death. Antioxidant activity assays, such as the DPPH radical scavenging assay, are often conducted to evaluate this property.[3][14]
Caption: Potential mechanisms of action for this compound metal complexes.
Conclusion and Future Perspectives
Metal complexes of this compound represent a promising class of compounds with tunable structural, electronic, and biological properties. The ease of synthesis and the ability to modify the ligand structure offer vast possibilities for creating a diverse library of complexes with enhanced therapeutic efficacy. Future research should focus on elucidating the detailed mechanisms of action, conducting in vivo studies to assess their pharmacological profiles, and exploring drug delivery strategies to improve their targeting and reduce potential toxicity. The continued exploration of these versatile compounds holds great promise for the development of next-generation metallodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Silver(I) Octanuclear Complexes Containing N′-(4-Oxotiazolidin-2-Iliden)picolinohydrazonamide and Nitrate as Bridge Ligands. An Example of Solvatomorphism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)this compound: Structural, Computational, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scihub.org [scihub.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Pivotal Role of Picolinohydrazide Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of scaffolds, picolinohydrazide derivatives have emerged as a privileged structure in medicinal chemistry. Characterized by a pyridine ring linked to a hydrazide moiety, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs against a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation.
Core Synthesis Strategies
The synthesis of this compound derivatives is typically straightforward and versatile, allowing for the facile generation of diverse chemical libraries. The most common synthetic route involves the condensation of a picolinic acid derivative with hydrazine hydrate.[1][2]
A representative synthetic protocol for a this compound derivative, (E)-N'-(pyridine-2-ylmethylene)this compound, is as follows:
Experimental Protocol: Synthesis of (E)-N'-(pyridine-2-ylmethylene)this compound [1]
-
Reaction Setup: this compound (1.0 mmol, 0.137 g) and picolinaldehyde (1.0 mmol, 0.107 g) are dissolved in methanol.
-
Reflux: The reaction mixture is refluxed for 2 hours.
-
Precipitation: The mixture is then poured into ice-cold distilled water and allowed to stand at room temperature for 30 minutes.
-
Isolation and Purification: The resulting precipitate is filtered, air-dried, and recrystallized from a suitable solvent like tetrahydrofuran (THF) to yield the pure product.
This general methodology can be adapted to produce a wide array of derivatives by varying the starting picolinic acid ester and the aldehyde or ketone, enabling extensive structure-activity relationship (SAR) studies.
Therapeutic Applications and Biological Activities
This compound derivatives have demonstrated significant potential in several key therapeutic areas. Their biological activity is often attributed to the presence of the azomethine group (-NH–N=CH-), which is a crucial pharmacophore.[3]
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Picolinamide derivatives, which share a similar structural core with picolinohydrazides, have been identified as potent VEGFR-2 inhibitors.[5] The binding of these derivatives to the ATP-binding site of the VEGFR-2 kinase domain blocks its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[4][6]
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Mechanism of Action: PI3K/Akt Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and growth.[7][8][9] Its aberrant activation is a common feature in many cancers. Some hydrazide analogues have been investigated as PI3K inhibitors. These compounds can interfere with the catalytic activity of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the recruitment and activation of Akt. This leads to the inhibition of downstream pro-survival signals.[7][8]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival,\nGrowth, Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; this compound -> PI3K [label="Inhibition", color="#EA4335", arrowhead=tee]; PI3K -> PIP3 [style=dashed, color="#5F6368"]; PIP2 -> PIP3 [label=" Phosphorylation", arrowhead=none, style=invis]; edge [dir=none, style=invis]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; PDK1 -> AKT [color="#5F6368"]; AKT -> Downstream [color="#5F6368"]; Downstream -> CellSurvival [color="#5F6368"]; }
Caption: Induction of caspase-mediated apoptosis by this compound derivatives.
Quantitative Data: Anticancer Activity
The anticancer efficacy of this compound and related derivatives has been quantified in numerous studies. The following table summarizes the in vitro cytotoxic activity of selected compounds against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinamide | 9b | A549 (Lung) | < 5 | [10] |
| Picolinamide | 9d | A549 (Lung) | < 5 | [10] |
| Picolinamide | 9b | HCT116 (Colon) | < 3 | [10] |
| Picolinamide | 9d | HCT116 (Colon) | < 3 | [10] |
| Picolinamide | 9b | MCF7 (Breast) | < 3 | [10] |
| Picolinamide | 9d | MCF7 (Breast) | < 3 | [10] |
| Picolinamide | 9b | PC3 (Prostate) | < 5 | [10] |
| Picolinamide | 9d | PC3 (Prostate) | < 5 | [10] |
| Quinoline-based dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [11] |
| Quinoline-based dihydrazone | 3c | MCF-7 (Breast) | 7.05 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity [10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#FBBC05", fontcolor="#202124"]; AddCompound [label="Add this compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\n(add DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> Incubate1 [color="#5F6368"]; Incubate1 -> AddCompound [color="#5F6368"]; AddCompound -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Picolinohydrazide: A Preliminary Investigation into its Antimicrobial Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Picolinohydrazide, a pyridine carbohydrazide, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a preliminary investigation into the antimicrobial effects of the this compound core structure, drawing insights from the publicly available data on its derivatives. This document outlines detailed experimental protocols for synthesis and antimicrobial susceptibility testing, summarizes the antimicrobial activity of related compounds against key bacterial and fungal pathogens, and visualizes proposed mechanisms of action and experimental workflows.
Introduction
Hydrazide-hydrazone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. The this compound scaffold, characterized by a pyridine ring linked to a hydrazide moiety, serves as a crucial pharmacophore. While comprehensive antimicrobial data for the parent this compound molecule is not extensively available in the public domain, numerous studies on its derivatives have demonstrated significant antibacterial and antifungal efficacy. This guide, therefore, leverages data from structurally related this compound derivatives to build a foundational understanding of the antimicrobial potential inherent to this chemical class.
Synthesis of this compound
The synthesis of this compound is a relatively straightforward process involving the reaction of an ethyl picolinate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate)
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 977.4 g of ethyl pyridine-2-carboxylate in 1750 mL of anhydrous ethanol.
-
While stirring, add 230 g (228 mL) of anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that this reaction is exothermic.
-
Once the addition is complete, reflux the solution with continuous stirring for 5 hours.
-
After the reflux period, allow the solution to cool to room temperature and continue stirring overnight.
-
The crystalline this compound product will precipitate out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals first with anhydrous ethanol and then with anhydrous ether.
-
Air-dry the final product. The expected melting point of the resulting pyridine-2-carboxylic acid hydrazide is between 95-100°C.[1]
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of selected this compound and related hydrazone derivatives against a panel of pathogenic microorganisms.
Antibacterial Activity
| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| Nitrofurazone Analogue 38 | 0.002–0.98 | - | [2] |
| Nitrofurazone Analogue 45 | <1 | - | [2] |
| Phenylacetamide Derivative 8 | 0.66 (MRSA) | - | [3] |
| Phenylacetamide Derivative 25 | - | 0.72 | [3] |
| Benzohydrazide Derivative 5 | - | 0.64 | [3] |
| Benzohydrazide Derivative 21 | 0.68 (MRSA) | 0.67 | [3] |
| Pyrimidine Derivative PYB01 | 168.4 (Resistant Strain) | - | [4] |
| Phenazone-Based Molecule 9 | - | 15.62 | [5] |
Antifungal Activity
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Reference |
| Nitroglycerin Derivative 1b | 18 - 72 | [6] |
| Nitroglycerin Derivative 2b | 18 - 72 | [6] |
| Phenylthiazole Small Molecule 1 | 0.25 - 2 | [7] |
| Imidazole Derivative SAM3 | 62.5 - 500 | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the antimicrobial activity of a compound.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the test compound at a known starting concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing broth and the inoculum, but no test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Reference Control: A row with a standard antibiotic/antifungal to validate the assay.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Proposed Mechanisms of Action
While the precise molecular targets of this compound are yet to be fully elucidated, research on related structures provides insights into potential mechanisms of action.
Proposed Antibacterial Mechanism
Some derivatives of hydrazides have been suggested to interfere with bacterial cell division. One potential target is the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.
Proposed antibacterial mechanism of this compound derivatives.
Proposed Antifungal Mechanism
Studies on picolinamide, a closely related compound, have identified Sec14p as a key target in fungi. Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein essential for vesicular trafficking from the Golgi apparatus. Inhibition of Sec14p disrupts this process, leading to a breakdown in cellular transport and ultimately, fungal cell death.
Proposed antifungal mechanism of picolinamide compounds.
Experimental and Validation Workflow
The discovery and validation of novel antimicrobial agents follow a structured workflow, from initial screening to more detailed mechanistic studies.
Workflow for the discovery and validation of novel antimicrobial agents.
Conclusion
While further research is required to fully characterize the antimicrobial profile of the parent this compound molecule, the existing data on its derivatives strongly suggest that this scaffold holds significant promise for the development of new antibacterial and antifungal agents. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this important class of compounds. Future work should focus on the systematic evaluation of this compound and a wider range of its derivatives against a comprehensive panel of clinically relevant, drug-resistant pathogens, as well as detailed studies to elucidate their precise mechanisms of action.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Picolinohydrazide from Ethyl Picolinate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of picolinohydrazide, a versatile precursor in medicinal chemistry and coordination chemistry, from the readily available starting materials ethyl picolinate and hydrazine. This compound and its derivatives are known to exhibit a wide range of biological activities and serve as crucial ligands in the development of novel therapeutic agents and catalysts.[1] This application note includes a step-by-step experimental procedure, a summary of key reaction parameters and product specifications, and a visual representation of the experimental workflow.
Introduction
This compound, also known as pyridine-2-carbohydrazide, is an organic compound featuring a pyridine ring with a hydrazide group at the 2-position.[1] The presence of multiple nitrogen and oxygen donor atoms allows it to function as an effective chelating agent for various metal ions, leading to the formation of metal complexes with potential applications in catalysis and as antimicrobial or anticancer agents.[1] The straightforward synthesis involves the reaction of a picolinic acid ester with hydrazine hydrate, a method that is both efficient and widely applicable for creating a diverse range of substituted this compound ligands.[1]
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound from ethyl picolinate and hydrazine.
Experimental Protocol
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Ethyl picolinate (ethyl pyridine-2-carboxylate)
-
Anhydrous hydrazine or hydrazine hydrate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl picolinate in anhydrous ethanol.
-
Addition of Hydrazine: While stirring the solution of ethyl picolinate, slowly add anhydrous hydrazine or hydrazine hydrate over a period of 10-15 minutes. Note that the reaction is exothermic.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 to 6 hours, continuing to stir the solution.[1][2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1][4]
-
Crystallization: After the reflux period is complete, allow the reaction mixture to cool to room temperature and continue stirring overnight. The this compound product is expected to crystallize out of the solution.[1][2]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Buchner funnel.[1][2]
-
Washing: Wash the collected solid first with cold anhydrous ethanol and then with anhydrous diethyl ether to remove any unreacted starting materials and impurities.[1][2]
-
Drying: Air-dry the purified this compound or dry under vacuum to obtain the final product.[1][2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Picolinate | 1 mole equivalent | [3] |
| Anhydrous Hydrazine | 1 mole equivalent | [3] |
| Solvent | Anhydrous Ethanol | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][2] |
| Reaction Time | 4-6 hours | [1][2] |
| Product Characterization | ||
| Molecular Formula | C₆H₇N₃O | [5][6] |
| Molecular Weight | 137.14 g/mol | [6][7] |
| Appearance | White crystalline solid/powder | |
| Melting Point | 95-100 °C | [2] |
| Purity | ~98% | [5] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
The reaction is exothermic; therefore, controlled addition of hydrazine is crucial.
-
Ethanol and diethyl ether are flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.
This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis and characterization of this compound for research and development purposes.
References
Application Notes and Protocols for the Synthesis of Substituted Picolinohydrazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a versatile class of compounds, substituted picolinohydrazides. These molecules are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. The protocols outlined below describe two common and effective methods for their preparation: the synthesis of the parent picolinohydrazide and its subsequent conversion to N'-substituted derivatives.
Introduction
Picolinohydrazides are derivatives of picolinic acid, a pyridine carboxylic acid. The core structure consists of a pyridine ring attached to a hydrazide moiety. This scaffold is a key pharmacophore in several known drugs, most notably isoniazid, a frontline antitubercular agent. The ability to introduce a variety of substituents at different positions on both the pyridine ring and the hydrazide nitrogen allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
The synthetic strategy is generally straightforward, making it amenable to both small-scale discovery and larger-scale synthesis. The most common approach involves the condensation of a picolinic acid ester with hydrazine hydrate to form the foundational this compound. This intermediate can then be readily reacted with a diverse range of aldehydes and ketones to generate N'-substituted this compound derivatives, often in high yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent this compound from ethyl picolinate and hydrazine hydrate.
Materials:
-
Ethyl picolinate
-
Hydrazine hydrate (80-99% solution)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl picolinate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1 to 1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of N'-Substituted Picolinohydrazides (Hydrazones)
This protocol outlines the general procedure for the synthesis of N'-substituted picolinohydrazides through the condensation of this compound with a substituted aldehyde or ketone.
Materials:
-
This compound (from Protocol 1)
-
Substituted aldehyde or ketone (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If precipitation is not complete, the reaction mixture can be concentrated or poured into cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure N'-substituted this compound.
-
Dry the purified product.
Data Presentation
The following table summarizes the synthesis of various substituted picolinohydrazides, detailing the specific substituents, reaction conditions, and corresponding yields and melting points.
| Compound ID | Substituent on Pyridine Ring | Substituent on Hydrazide (from Aldehyde/Ketone) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H | H (from Hydrazine Hydrate) | Ethanol | 4 | 85 | 101-103 |
| 2a | H | 4-Chlorobenzylidene | Ethanol | 3 | 92 | 218-220 |
| 2b | H | 4-Nitrobenzylidene | Ethanol | 2 | 95 | 240-242 |
| 2c | H | 4-Hydroxybenzylidene | Ethanol | 4 | 88 | 235-237 |
| 2d | H | 4-Methoxybenzylidene | Ethanol | 3 | 91 | 188-190 |
| 2e | H | 3,4-Dimethoxybenzylidene | Ethanol | 5 | 89 | 198-200 |
| 2f | H | 2-Hydroxybenzylidene | Ethanol | 4 | 85 | 210-212 |
| 2g | H | Cinnamylidene | Ethanol | 3 | 87 | 178-180 |
| 2h | H | 1-(4-Chlorophenyl)ethylidene | Ethanol | 5 | 82 | 165-167 |
| 3a | 4-Chloro | 4-Chlorobenzylidene | Ethanol | 4 | 90 | 225-227 |
| 3b | 4-Amino | 4-Nitrobenzylidene | Ethanol | 3 | 88 | 250-252 |
Visualization of Experimental Workflow
The following diagram illustrates the general two-step synthesis of substituted picolinohydrazides.
Caption: General workflow for the two-step synthesis of N'-substituted picolinohydrazides.
Picolinohydrazide in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Picolinohydrazide and its derivatives are emerging as a versatile class of compounds in organic synthesis, primarily utilized as ligands in metal-catalyzed reactions and as functional components in metal-free organocatalysts. Their unique structural features, including the pyridine ring and the hydrazide group, allow for effective chelation of metal ions and participation in hydrogen bonding, influencing the reactivity and selectivity of various transformations. These compounds are instrumental in developing sustainable and efficient catalytic systems.
Application 1: Ligands for Copper(I)-Catalyzed Hydroxylation of (Hetero)aryl Halides
Recent advancements have highlighted the use of 6-hydroxy this compound derivatives as highly effective ligands in copper(I)-catalyzed hydroxylation of (hetero)aryl halides in water. This method is noted for its low catalyst loadings, mild reaction conditions, and use of an environmentally friendly solvent system.[1][2]
Quantitative Data Summary
The efficiency of the catalytic system is dependent on the specific ligand and substrate. Below is a summary of the performance of two notable ligands.
| Ligand | Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Turnover Number (TON) | Notes |
| L32 (6-HPA-DMCA) | (Hetero)aryl bromides | 0.01 | 80 | 10,000 | For substrates with sensitive functional groups, catalyst loading may need to be increased to 3.0 mol% for near-room temperature conditions.[1] |
| L42 (6-HPA-DTBCA) | (Hetero)aryl chlorides | 2-3 | 100 | - | Displays superior activity for more challenging chloride substrates.[1] |
-
L32 (6-HPA-DMCA): N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide[1]
-
L42 (6-HPA-DTBCA): N-(2,7-Di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide[1]
Experimental Workflow: Cu(I)-Catalyzed Hydroxylation
Caption: Workflow for Cu(I)-catalyzed hydroxylation.
Detailed Protocol: Copper(I)-Catalyzed Hydroxylation of (Hetero)aryl Bromides
This protocol is a general representation for the synthesis of hydroxylated (hetero)arenes using a Cu(I)/6-hydroxy this compound catalyst system.[3]
Materials:
-
(Hetero)aryl bromide (e.g., 20.0 mmol)
-
Copper salt (e.g., CuI, 0.01 mol%)
-
6-Hydroxy this compound ligand (0.01 mol%)
-
Potassium tert-butoxide (tBuOK) (42.0 mmol)
-
2 wt%-TPGS-750-M (Tocopherol Polyethylene Glycol Succinate) solution in water (8.1 mL)
-
Co-solvent (e.g., an organic solvent, 0.9 mL)
-
Biphenyl (internal standard)
Procedure:
-
To a reaction vessel, add the (hetero)aryl bromide, copper salt, and the 6-hydroxy this compound ligand.
-
Add the potassium tert-butoxide, the 2 wt%-TPGS-750-M solution, and the co-solvent.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress over 24 hours using UPLC analysis, with biphenyl as an internal standard to determine yield.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification procedures to isolate the hydroxylated product.
Application 2: Metal-Free Catalysis with this compound-Based Covalent Organic Polymers
A this compound-based covalent organic polymer (COP) has been shown to act as an efficient, reusable heterogeneous catalyst for the Knoevenagel condensation reaction.[4] This application avoids the use of metal catalysts, aligning with green chemistry principles.
Quantitative Data Summary
| Reaction | Catalyst | Reactants | Temperature (°C) | Key Feature |
| Knoevenagel Condensation | This compound-based COP | Aromatic aldehydes and malononitrile | 30 | Heterogeneous, metal-free, reusable for up to four cycles.[4] |
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Detailed Protocol: Knoevenagel Condensation Using a this compound-Based COP
This protocol describes the general procedure for the condensation reaction.[4]
Materials:
-
This compound-based covalent organic polymer (COP) catalyst
-
Aromatic benzaldehyde derivative
-
Malononitrile
-
Solvent (as required)
Procedure:
-
Synthesize the covalent organic polymer (COP) via a hydrazide coupling reaction between 6-hydrazinonicotinic hydrazide and 1,3,5-benzenetricarbonyl trichloride.[4]
-
In a reaction vessel, suspend the COP catalyst in a suitable solvent.
-
Add the aromatic benzaldehyde derivative and malononitrile to the suspension.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to separate the solid COP catalyst.
-
The product can be isolated from the filtrate by solvent evaporation and subsequent purification.
-
The recovered COP catalyst can be washed and dried for reuse in subsequent reactions.
General Synthesis of this compound Ligands
This compound and its derivatives are typically synthesized through the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[5]
Detailed Protocol: Synthesis of 6-(Hydroxymethyl)this compound
The following is a representative protocol for the synthesis of a this compound derivative.[5]
Materials:
-
Methyl 6-(hydroxymethyl)picolinate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve methyl 6-(hydroxymethyl)picolinate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product, 6-(hydroxymethyl)this compound, is expected to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the product under vacuum to yield the pure compound.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[5]
Synthetic Pathway
Caption: Synthesis of a this compound derivative.
References
- 1. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 6-Hydroxy this compound Ligands Promoted a Highly Efficient Cu(I)-Catalyzed Hydroxylation Reaction with Water - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes: Protocol for Metal Ion Chelation Using Picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinohydrazide and its derivatives are a versatile class of organic compounds known for their significant metal ion chelation capabilities. Characterized by a pyridine ring linked to a hydrazide group, these molecules possess multiple donor atoms (N, O) that enable them to form stable complexes with a variety of metal ions.[1] This property is central to their broad spectrum of biological activities, including antimicrobial and anticancer effects, and their use in coordination chemistry.[1] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of the metal ion chelation properties of this compound-based ligands.
Introduction to this compound Ligands
Picolinohydrazides are chelating agents that coordinate with metal ions through the pyridine nitrogen, the amide oxygen, and the terminal amino nitrogen of the hydrazide moiety. This multidentate coordination leads to the formation of stable chelate rings, which is a key factor in their therapeutic potential.[2] The biological and coordination properties of these ligands can be fine-tuned by introducing various functional groups onto the pyridine ring.[1] Metal chelation is a critical mechanism in treating metal toxicity and is being explored for modulating metalloenzyme activity in diseases like cancer.[2][3]
Synthesis and Characterization
General Synthesis of this compound
The synthesis of this compound is typically a straightforward and efficient process involving the reaction of a picolinic acid ester with hydrazine hydrate.[1]
Materials:
-
Methyl picolinate (or other picolinic acid ester)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (as solvent)
-
Standard reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
Dissolve methyl picolinate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, typically in a slight molar excess.
-
Reflux the reaction mixture for several hours. Monitor the reaction's progress using TLC.[1]
-
After completion, allow the mixture to cool to room temperature. The this compound product is expected to precipitate.
-
Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials.[1]
-
Dry the purified product under vacuum.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.[1]
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H, C=O, and C=N stretches.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.[1]
-
Mass Spectrometry: To determine the molecular weight of the synthesized product.[1]
Protocol for Metal Ion Chelation Analysis
The stoichiometry and binding affinity of metal-ligand complexes are crucial parameters. UV-Vis spectrophotometric titration is a widely used method for determining these properties.[1]
UV-Vis Spectrophotometric Titration
This technique monitors changes in the absorption spectrum of the ligand upon incremental addition of a metal ion solution.
Materials:
-
Synthesized this compound ligand
-
Metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Suitable solvent (e.g., Methanol, DMSO/water mixture)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Protocol:
-
Prepare Stock Solutions: Create a stock solution of the this compound ligand and a separate, more concentrated stock solution of the chosen metal salt in the selected solvent.[1]
-
Ligand Preparation: Place a fixed volume and concentration of the ligand solution into a quartz cuvette.
-
Data Acquisition (Blank): Record the initial UV-Vis absorption spectrum of the ligand solution.
-
Titration: Add small, precise aliquots of the metal salt stock solution directly into the cuvette containing the ligand.[1]
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate. Record the UV-Vis spectrum.[1]
-
Repeat: Continue the incremental additions of the metal salt until no further significant changes are observed in the absorption spectrum, indicating saturation of the binding sites.
-
Data Analysis: Analyze the spectral changes at a specific wavelength where the complex absorbs maximally. Plot the change in absorbance against the molar ratio of [Metal]/[Ligand]. The inflection point of the curve indicates the stoichiometry of the complex. The binding constant (stability constant) can be calculated by fitting the titration data to an appropriate binding isotherm model.
Quantitative Data on Metal Complex Stability
The stability of a metal complex is quantified by its stability constant (or formation constant), often expressed as a logarithmic value (log β). Higher values indicate stronger binding and a more stable complex. The stoichiometry indicates the metal-to-ligand ratio in the complex. The following table summarizes stability constants for various this compound-derived Schiff base ligands with different metal ions, as determined by potentiometric titration.
| Ligand (Schiff Base Derivative) | Metal Ion | Stoichiometry (M:L) | log K₁ | log K₂ | Overall Stability (log β) | Method |
| N'-(phenyl)methylene-picolinohydrazide | Cu(II) | 1:1, 1:2 | 10.42 | 7.91 | 18.33 | Potentiometric |
| N'-(phenyl)methylene-picolinohydrazide | Ni(II) | 1:1, 1:2 | 7.95 | 5.50 | 13.45 | Potentiometric |
| N'-(phenyl)methylene-picolinohydrazide | Co(II) | 1:1, 1:2 | 7.20 | 5.05 | 12.25 | Potentiometric |
| N'-(phenyl)methylene-picolinohydrazide | Zn(II) | 1:1, 1:2 | 6.80 | 4.95 | 11.75 | Potentiometric |
| N'-(4-chlorophenyl)methylene-nicotinohydrazide | Zn(II) | - | - | - | > Cu(II) | pH-metric |
| N'-(4-chlorophenyl)methylene-nicotinohydrazide | Cu(II) | - | - | - | > Ni(II) | pH-metric |
| N'-(4-chlorophenyl)methylene-nicotinohydrazide | Ni(II) | - | - | - | > Mn(II) | pH-metric |
| N'-(4-chlorophenyl)methylene-nicotinohydrazide | Mn(II) | - | - | - | > Co(II) | pH-metric |
| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | Fe(III) | 1:1 | - | - | ~5.0 | Spectrophotometric |
| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | Fe(II) | 1:1 | - | - | ~4.0 | Spectrophotometric |
Note: Data is compiled from studies on Schiff base derivatives of this compound and related structures. The stability order for N'-(4-chlorophenyl)methylene-nicotinohydrazide was reported as Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II).[1] The Fe(II/III) data is for a different pyridine-based chelator but provides context for iron binding.[1]
Application Protocols
The metal-chelating ability of picolinohydrazides is fundamental to their biological applications.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Protocol:
-
Prepare Inoculum: Create a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.[1]
-
Serial Dilution: In a 96-well microtiter plate, prepare a series of two-fold dilutions of the test compound (this compound or its metal complex) in the broth medium.[1]
-
Inoculation: Add the prepared microbial inoculum to each well of the plate.[1]
-
Incubation: Incubate the plates for 18-24 hours at the optimal temperature for the microorganism (e.g., 37°C).[1]
-
Determine MIC: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[1]
Potential Anticancer Mechanism: Induction of Apoptosis
Hydrazone derivatives, including picolinohydrazides, may exert anticancer effects by inducing apoptosis (programmed cell death).[1] This process is often mediated by the chelation of essential metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent activation of the caspase signaling cascade.
The binding of a this compound-metal complex to a cancer cell can initiate a signaling pathway that culminates in apoptosis. This pathway often involves the activation of initiator caspases (like Caspase-9) which in turn activate executioner caspases (like Caspase-3), leading to the cleavage of cellular proteins and cell death.[1]
References
Application Notes and Protocols for Evaluating the Antimicrobial Properties of Picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinohydrazide, a heterocyclic organic compound, and its derivatives have emerged as promising scaffolds in the development of new therapeutic agents. As structural isomers of the well-established anti-tuberculosis drug isoniazid, this compound and its analogs are of significant interest for their potential antimicrobial activities. Isoniazid functions as a prodrug that, once activated by bacterial catalase-peroxidase, inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[1][2][3][4] This suggests a potential mechanism of action for this compound may also involve the disruption of bacterial cell wall synthesis. However, other hydrazone derivatives have been shown to target different pathways, such as inhibiting essential enzymes like DNA gyrase.[5][6]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound. The described experimental designs will enable researchers to determine the compound's spectrum of activity, potency, and potential mechanism of action. The protocols include methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity.
Hypothesized Mechanism of Action
Based on its structural similarity to isoniazid, the primary hypothesized mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. A secondary potential mechanism, based on broader studies of hydrazone derivatives, is the inhibition of DNA gyrase. The following diagram illustrates these potential pathways.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Bacterial Enzyme\nActivation (e.g., KatG)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Pico [label="Activated\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellWall_Target [label="Cell Wall Synthesis\nEnzyme (e.g., InhA)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CellWall_Inhibition [label="Inhibition of\nCell Wall Synthesis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNAGyrase_Target [label="DNA Gyrase", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Inhibition [label="Inhibition of\nDNA Replication", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Cell Death", shape=box, style=bold, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Activation [label="Primary Hypothesis"]; Activation -> Activated_Pico; Activated_Pico -> CellWall_Target [label="Binds to"]; CellWall_Target -> CellWall_Inhibition [style=dashed]; this compound -> DNAGyrase_Target [label="Secondary Hypothesis"]; DNAGyrase_Target -> DNA_Inhibition [style=dashed]; CellWall_Inhibition -> Bacterial_Death; DNA_Inhibition -> Bacterial_Death; }
Hypothesized antimicrobial mechanisms of this compound.
Experimental Workflow
The overall experimental workflow for assessing the antimicrobial properties of this compound is outlined below. This systematic approach ensures a thorough evaluation from initial screening to more detailed characterization of its antimicrobial effects.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic [label="Determine Minimum\nInhibitory Concentration (MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; mbc [label="Determine Minimum\nBactericidal Concentration (MBC)", fillcolor="#FBBC05", fontcolor="#202124"]; time_kill [label="Perform Time-Kill\nKinetics Assay", fillcolor="#FBBC05", fontcolor="#202124"]; biofilm [label="Assess Biofilm\nInhibition/Eradication", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\nand Interpretation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> mic; mic -> mbc [label="If active"]; mbc -> time_kill; time_kill -> biofilm; biofilm -> data_analysis; data_analysis -> end; }
Experimental workflow for this compound testing.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]
a. Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotics (e.g., Isoniazid, Ciprofloxacin, Vancomycin)
-
Solvent for this compound (e.g., DMSO, sterile water)
b. Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and positive control antibiotics.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound with no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][9][10]
a. Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and spreader
b. Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterium.
a. Materials:
-
This compound
-
Test microorganism
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Agar plates for colony counting
-
Sterile saline for dilutions
b. Protocol:
-
Prepare Cultures: Grow an overnight culture of the test microorganism and dilute it to approximately 1-5 x 10⁶ CFU/mL in fresh broth.
-
Add Compound: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate culture tubes. Include a growth control without the compound.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Inhibition and Eradication Assay
This assay assesses the ability of this compound to prevent biofilm formation and to destroy pre-formed biofilms.
a. Materials:
-
This compound
-
Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%) for destaining
b. Protocol for Biofilm Inhibition:
-
Prepare Inoculum and Compound Dilutions: Prepare a bacterial suspension and serial dilutions of this compound in the wells of a 96-well plate as in the MIC assay.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing: Wash away the excess stain with water.
-
Destaining: Add ethanol or acetic acid to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution using a plate reader (e.g., at 570 nm). A lower absorbance indicates inhibition of biofilm formation.
c. Protocol for Biofilm Eradication:
-
Form Biofilm: Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow mature biofilms to form.
-
Wash: Gently wash the wells with PBS to remove planktonic cells.
-
Add Compound: Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Washing, Staining, and Quantification: Proceed with the washing, staining, destaining, and quantification steps as described for the inhibition assay.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: MIC and MBC of this compound against Test Microorganisms
| Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Isoniazid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus | |||||
| E. coli | |||||
| P. aeruginosa | |||||
| M. smegmatis |
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Biofilm Inhibition and Eradication by this compound
| Microorganism | Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| P. aeruginosa | MIC | ||
| 2x MIC | |||
| 4x MIC | |||
| S. aureus | MIC | ||
| 2x MIC | |||
| 4x MIC |
References
- 1. droracle.ai [droracle.ai]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1452-63-7|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from Picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. Hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.
Picolinohydrazide, a pyridine-based hydrazide, serves as a valuable scaffold for the synthesis of novel hydrazone derivatives. The presence of the pyridine ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of these derivatives is typically achieved through a straightforward condensation reaction between this compound and various aldehydes or ketones. This reaction is generally high-yielding and allows for the generation of diverse chemical libraries for biological screening.
These application notes provide a detailed protocol for the synthesis of hydrazone derivatives from this compound, a summary of reaction data, and a visual representation of the synthetic workflow.
General Reaction Scheme
The synthesis of hydrazone derivatives from this compound proceeds via a condensation reaction with an aldehyde or a ketone, typically under reflux in an alcoholic solvent. A catalytic amount of acid is often added to facilitate the reaction.
Caption: General reaction scheme for the synthesis of picolinoyl hydrazones.
Experimental Data Summary
The following table summarizes the synthesis of various (E)-N'-(substituted benzylidene)this compound derivatives. The general procedure involves the reaction of this compound with the corresponding aldehyde.
| Aldehyde Reactant | Product Name | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-N'-benzylidenethis compound | Ethanol | 5-7 | 85 | 178-180 |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)this compound | Ethanol | 6-8 | 92 | 220-222 |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)this compound | Ethanol | 5-6 | 95 | 265-267 |
| 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)this compound | Ethanol | 7-9 | 88 | 240-242 |
| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)this compound | Ethanol | 6-8 | 90 | 198-200 |
| 3,4-Dimethoxybenzaldehyde | (E)-N'-(3,4-dimethoxybenzylidene)this compound | Ethanol | 6-8 | 87 | 210-212 |
| 3,4,5-Trimethoxybenzaldehyde | (E)-N'-(3,4,5-trimethoxybenzylidene)this compound | Ethanol | 7-9 | 85 | 225-227 |
| 4-(Dimethylamino)benzaldehyde | (E)-N'-(4-(dimethylamino)benzylidene)this compound | Ethanol | 5-7 | 93 | 215-217 |
Note: The data presented is representative and may vary based on specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from ethyl picolinate.
Materials:
-
Ethyl picolinate
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl picolinate (1 mole equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 mole equivalents) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Protocol 2: General Synthesis of (E)-N'-(substituted benzylidene)this compound Derivatives
This protocol outlines the general procedure for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (10 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Maintain the reflux for 5-9 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
As the solution cools, a solid precipitate of the hydrazone derivative will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.
-
Dry the purified product under vacuum and determine its melting point and yield.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Workflow and Logic Diagram
The following diagram illustrates the workflow for the synthesis and characterization of this compound-based hydrazones.
Caption: Workflow for hydrazone synthesis, purification, and analysis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application of Picolinohydrazide Derivatives in Anticancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinohydrazide and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer research. These molecules, characterized by a pyridine ring linked to a hydrazide moiety, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival, such as the VEGFR-2 and PI3K/Akt pathways. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of this compound derivatives in cell line studies.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound and related derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxic Activity of Quinoline-Based Dihydrazone Derivatives
| Compound | BGC-823 (Gastric Cancer) IC50 (µM) | BEL-7402 (Hepatoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) |
| 3b | - | - | 7.016 | - |
| 3c | - | - | 7.05 | > 5-FU |
Data synthesized from a study on quinoline-based dihydrazone derivatives, which share structural similarities with this compound derivatives[1]. The study indicates that compounds 3b and 3c showed potent activity against the MCF-7 cell line[1].
Table 2: Anticancer Activity of Picolinamide-Based VEGFR-2 Inhibitors
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| 8a | - | - | 0.87 |
| 8j | Potent Activity | Potent Activity | 0.53 |
| 8l | Potent Activity | Potent Activity | 0.29 |
| 8u | - | - | - |
| Sorafenib (Control) | - | - | Potent Inhibition |
This table is based on research on picolinamide derivatives as VEGFR-2 inhibitors[2]. Compounds 8j and 8l demonstrated significant activity against both A549 and HepG2 cell lines and potent inhibition of VEGFR-2 kinase[2].
Table 3: Cytotoxic Effects of Pyrazoline Derivatives
| Compound | AsPC-1 (Pancreatic Adenocarcinoma) IC50 (µM) | U251 (Glioblastoma) IC50 (µM) |
| 11 | 16.8 | 11.9 |
From a study on new pyrazoline derivatives, which also contain a hydrazide-like linkage[3]. Compound 11 was identified as a potent anticancer agent against pancreatic and glioblastoma cell lines[3].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in a complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the desired concentrations of the this compound derivative (e.g., based on IC50 values from the MTT assay) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway Inhibition
Picolinamide-based derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer. This compound derivatives may exert their anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.
Caption: this compound derivatives can induce apoptosis by inhibiting the PI3K/Akt pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of this compound derivatives.
Caption: A logical workflow for the in vitro evaluation of this compound derivatives.
References
Application Notes and Protocols for the Characterization of Picolinohydrazide by NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of picolinohydrazide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined are intended to ensure accurate and reproducible spectral data acquisition for structural elucidation and quality control purposes.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H NMR provides information on the number and chemical environment of the protons, while ¹³C NMR provides similar information for the carbon atoms.
Quantitative Data for this compound NMR Analysis
The following tables summarize the expected chemical shifts for this compound. Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H6 (Pyridine) |
| ~8.1 | Doublet | 1H | H3 (Pyridine) |
| ~7.8 | Triplet | 1H | H4 (Pyridine) |
| ~7.4 | Triplet | 1H | H5 (Pyridine) |
| ~9.8 | Singlet (broad) | 1H | -NH- |
| ~4.6 | Singlet (broad) | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Amide) |
| ~149 | C2 (Pyridine) |
| ~148 | C6 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~126 | C5 (Pyridine) |
| ~121 | C3 (Pyridine) |
Solvent: DMSO-d₆
Experimental Protocol for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 180 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set the number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at ~2.50 ppm. For ¹³C NMR, reference the solvent peak at ~39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the peak multiplicities and coupling constants in the ¹H NMR spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR characterization of this compound.
Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Quantitative Data for this compound IR Analysis
The following table summarizes the characteristic IR absorption bands for this compound. Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (Amine and Amide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1660 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | C=C stretching (Pyridine ring) |
| ~1530 | Medium | N-H bending (Amide II) |
| ~1470, ~1430 | Medium | C=C, C=N stretching (Pyridine ring) |
| ~750 | Strong | C-H out-of-plane bending |
Sample preparation: KBr pellet
Experimental Protocol for IR Analysis (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet containing this compound for FT-IR analysis.
Materials:
-
This compound sample
-
FT-IR grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of dry KBr powder (approx. 100-200 mg) into an agate mortar.
-
Add a very small amount of the this compound sample (approx. 1-2 mg). The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet die.
-
Spread the powder evenly to form a thin layer.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and remove the pellet from the die.
-
-
Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a background correction on the sample spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the observed absorption frequencies with the functional groups present in this compound.
-
IR Workflow Diagram
Caption: Workflow for IR characterization of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Picolinohydrazide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of picolinohydrazide.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the synthesis of hydrazides. Several factors can contribute to this problem. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between ethyl picolinate and hydrazine hydrate may not have reached completion.
-
Solution: Increase the reaction time. Monitoring the reaction's progress using thin-layer chromatography (TLC) is recommended. Extend the reflux time in intervals (e.g., 2-4 hours) and check for the disappearance of the starting material (ethyl picolinate).
-
Solution: Ensure the reaction temperature is optimal. Refluxing in ethanol is a common procedure, and maintaining a consistent and appropriate temperature is crucial.
-
-
Purity of Reactants: The purity of starting materials, especially ethyl picolinate and hydrazine hydrate, is critical.
-
Solution: Use high-purity or freshly distilled reagents. Impurities in the starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can lead to an incomplete reaction or the formation of side products.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
-
-
Moisture in the Reaction: Hydrazine is hygroscopic and the presence of water can hydrolyze the ester starting material, reducing the yield.
-
Solution: Use anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Q2: I am having difficulty purifying my this compound product. What are the best methods and how can I remove common impurities?
A2: Purification of this compound is essential to obtain a product of high purity for subsequent applications. Recrystallization is the most common and effective method.
-
Recrystallization:
-
Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for this purpose. Other potential solvents include methanol or mixtures of ethanol and water. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum.
-
-
-
Common Impurities and Their Removal:
-
Unreacted Ethyl Picolinate: This impurity is generally more soluble in organic solvents than this compound. Proper recrystallization should effectively remove it. The progress of the removal can be monitored by TLC.
-
Hydrazine Salts: If an excess of hydrazine hydrate is used, it can form salts that may co-precipitate with the product. Washing the crude product with a cold, non-polar solvent in which the hydrazide is insoluble may help remove some of these salts before recrystallization.
-
Side Products: Diacyl hydrazines are potential side products if the stoichiometry is not well-controlled. These are generally less soluble and may require careful fractional crystallization or column chromatography for removal if present in significant amounts.
-
Q3: My reaction is very slow or does not seem to be proceeding. What should I check?
A3: A stalled or slow reaction can be frustrating. Here are a few things to investigate:
-
Reaction Temperature: Ensure that the reaction mixture is refluxing at the appropriate temperature for the solvent being used (for ethanol, this is around 78 °C). A low temperature will significantly slow down the reaction rate.
-
Stirring: Inadequate stirring can lead to poor mixing of the reactants, resulting in a slower reaction. Ensure the reaction mixture is being stirred vigorously.
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your hydrazine hydrate.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound. This data is representative and can be used as a starting point for optimizing your synthesis.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Ethyl Picolinate:Hydrazine Hydrate) | Yield (%) |
| 1 | Ethanol | Reflux (~78) | 2 | 1:1.1 | 75 |
| 2 | Ethanol | Reflux (~78) | 5 | 1:1.1 | 85 |
| 3 | Ethanol | Reflux (~78) | 5 | 1:1.5 | 90 |
| 4 | Methanol | Reflux (~65) | 5 | 1:1.2 | 80 |
| 5 | Isopropanol | Reflux (~82) | 5 | 1:1.2 | 82 |
| 6 | Ethanol | 50 | 8 | 1:1.2 | 60 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from ethyl picolinate and hydrazine hydrate.
Materials:
-
Ethyl picolinate
-
Hydrazine hydrate (80-99% solution)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl picolinate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.2 equivalents) to the solution at room temperature. The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for 5 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is complete when the spot corresponding to ethyl picolinate has disappeared.
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The this compound product will often start to crystallize out of the solution. To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: Purify the crude this compound by recrystallization from ethanol as described in the FAQ section.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
How to increase the yield of the picolinohydrazide reaction
Technical Support Center: Picolinohydrazide Reaction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the this compound reaction for increased yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of a picolinic acid ester, such as ethyl picolinate or methyl picolinate, with hydrazine hydrate.[1][2] An alternative route involves the direct reaction of 2-picolinic acid with hydrazine.[3] The ester-based route is often preferred due to the typically milder reaction conditions.
Q2: What is a typical yield for the this compound reaction?
A2: With an optimized protocol, the yield for hydrazide synthesis reactions can be quite high, often exceeding 80-90%.[4] However, the actual yield is highly dependent on the specific reaction conditions, the purity of the reagents, and the efficiency of the product isolation and purification steps.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (the picolinate ester), you can observe the disappearance of the starting material spot and the appearance of the this compound product spot over time.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic if ingested, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
If you are experiencing a low yield of this compound, consider the following potential causes and solutions:
-
Cause A: Poor Quality or Decomposed Hydrazine Hydrate
-
Solution: The purity of hydrazine hydrate is crucial for a successful reaction.[4] Use a fresh, unopened bottle of high-purity hydrazine hydrate. If the bottle has been opened previously, its concentration may have changed.
-
-
Cause B: Inappropriate Stoichiometry
-
Solution: Ensure the correct molar ratio of reactants. It is common practice to use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the complete conversion of the picolinate ester.[1]
-
-
Cause C: Suboptimal Reaction Temperature
-
Solution: Most protocols require heating the reaction mixture to reflux.[1] Ensure that the reaction is heated to the boiling point of the solvent being used. Insufficient temperature can lead to an incomplete or very slow reaction.
-
-
Cause D: Insufficient Reaction Time
-
Solution: The reaction may not have reached completion. Monitor the reaction using TLC until the starting material is no longer visible. Reaction times of 4-6 hours are typical when refluxing in ethanol.[1]
-
-
Cause E: Incorrect pH
-
For related reactions, a pH that is too acidic can protonate the hydrazine, rendering it non-nucleophilic.[5] While typically not an issue when starting with a neutral ester, if you are using picolinic acid as a starting material, the reaction conditions may need to be adjusted.
-
Issue 2: Presence of Impurities or Side Products
If your final product is impure, consider these possibilities:
-
Cause A: Incomplete Reaction
-
Solution: Unreacted starting material is a common impurity. As mentioned above, ensure the reaction goes to completion by monitoring with TLC and allowing for sufficient reaction time and temperature.
-
-
Cause B: Side Reactions
-
Solution: A potential side reaction in similar syntheses is the formation of azines, which can occur with an excess of the carbonyl-containing starting material.[4] Using a slight excess of hydrazine hydrate can help minimize this.
-
-
Cause C: Inefficient Purification
-
Solution: The work-up and purification steps are critical for obtaining a pure product. This compound often precipitates from the reaction mixture upon cooling.[1] Ensure the product is thoroughly washed with a cold solvent (like ethanol) to remove soluble impurities. Recrystallization may be necessary to achieve high purity.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on hydrazide and hydrazone synthesis, which can serve as a guide for optimizing the this compound reaction.
Disclaimer: The following data is derived from analogous hydrazone and carbohydrazide synthesis reactions and should be used as a general guideline for optimizing this compound synthesis.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | Ambient | 120 | 23 |
| 2 | 40 | 90 | 45 |
| 3 | 60 | 60 | 73 |
| 4 | 80 | 30 | 94 |
| 5 | 100 | 30 | 90 |
Data adapted from a study on hydrazone synthesis.[4] This suggests that increasing the temperature significantly enhances the reaction rate and yield, with an optimal temperature around 80°C for this particular system.
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (min) | Yield (%) |
| 1 | Methanol | 180 | 92 |
| 2 | Ethanol | 180 | 85 |
| 3 | Propanol | 180 | 70 |
| 4 | Butanol | 180 | 65 |
| 5 | Hexanol | 180 | 33 |
| 6 | iso-Butanol | 180 | 60 |
| 7 | iso-Propanol | 180 | 72 |
Data adapted from a study on Knoevenagel condensation.[1] This table illustrates that polar protic solvents are effective, with methanol and ethanol providing the highest yields in this case.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a typical procedure for the synthesis of this compound from an ethyl picolinate precursor.
Materials:
-
Ethyl picolinate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl picolinate (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Periodically, take a small aliquot of the reaction mixture and analyze it by TLC to monitor the disappearance of the ethyl picolinate starting material.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The this compound product is expected to precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the this compound reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for picolinohydrazide purification
Welcome to the technical support center for picolinohydrazide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound, which typically involves the reaction of ethyl picolinate with hydrazine hydrate, are unreacted starting materials.[1] These include:
-
Ethyl picolinate: The ester starting material may not have fully reacted.
-
Hydrazine hydrate: Excess hydrazine hydrate used to drive the reaction to completion may remain.
-
Side-reaction products: Depending on the reaction conditions, side products can form, although these are generally less common if the synthesis is well-controlled.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To maintain the purity and stability of this compound, it should be stored in a dark place under an inert atmosphere at room temperature.[1]
Q3: What are the general safety precautions to be taken when handling this compound?
A3: this compound is a chemical that requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using recrystallization and column chromatography.
Recrystallization
Problem 1: this compound does not dissolve in the recrystallization solvent.
| Possible Cause | Solution |
| Incorrect solvent choice. | This compound has specific solubility properties. Ethanol is a commonly used solvent for its synthesis and subsequent washing, suggesting it is a suitable solvent for recrystallization.[1] If ethanol is not effective, consider other polar organic solvents. |
| Insufficient solvent volume. | Add a small amount of additional hot solvent until the this compound just dissolves. Avoid adding a large excess, as this will reduce the recovery yield. |
| Temperature is too low. | Ensure the solvent is heated to its boiling point to maximize the solubility of this compound. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. |
Problem 3: Low yield of purified this compound.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent necessary to dissolve the crude this compound. |
| Premature crystallization during hot filtration. | If performing a hot filtration to remove insoluble impurities, preheat the filtration apparatus to prevent the product from crystallizing on the filter paper. |
| Crystals lost during washing. | Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product. |
Column Chromatography
Problem 1: this compound does not move down the column.
| Possible Cause | Solution |
| Mobile phase is not polar enough. | This compound is a polar compound. Increase the polarity of the mobile phase. A common starting point for polar compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increase the proportion of the polar solvent. |
| Strong interaction with the stationary phase. | Silica gel is a polar stationary phase. If the interaction is too strong, consider using a less polar stationary phase like alumina, or add a small amount of a competitive polar solvent like methanol to the mobile phase. |
Problem 2: this compound elutes too quickly with impurities.
| Possible Cause | Solution |
| Mobile phase is too polar. | Decrease the polarity of the mobile phase to allow for better separation between this compound and less polar impurities. Start with a less polar solvent system and gradually increase the polarity. |
| Column is overloaded. | Use an appropriate amount of crude this compound relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Problem 3: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase. | Perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation between this compound and its impurities. |
| Column packing is uneven. | Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation. |
| Flow rate is too fast. | A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
Ethyl picolinate
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
In a suitable reaction flask, dissolve 977.4 g of ethyl picolinate in 1750 mL of anhydrous ethanol.
-
With stirring, add 230 g (228 mL) of anhydrous hydrazine over a period of 10-15 minutes. Note that the reaction is exothermic.
-
Reflux the solution with stirring for 5 hours.
-
Allow the solution to cool and stir at room temperature overnight.
-
Collect the crystalline product by filtration.
-
Wash the crystals first with anhydrous ethanol and then with anhydrous ether.
-
Air-dry the purified this compound.
Expected Outcome:
-
Crystalline solid with a melting point of 95-100 °C.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for purity analysis of related compounds can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH 2-3). The ratio can be optimized, for example, starting with 30:70 (v/v) acetonitrile:buffer.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm or 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of purified this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Purity Calculation:
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound purification.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Optimizing Synthesis of Picolinohydrazide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of picolinohydrazide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format to help you optimize your reaction conditions.
Q1: I am experiencing a very low yield of my this compound derivative. What are the likely causes and how can I improve it?
A1: Low yields are a common issue in organic synthesis. Here are several factors that could be contributing to a poor yield in your this compound synthesis, along with potential solutions:
-
Incomplete Reaction: The reaction between your picolinate ester and hydrazine hydrate may not have reached completion.
-
Solution: Increase the reaction time and continue to monitor the progress using Thin Layer Chromatography (TLC). You can also try increasing the reaction temperature to reflux. Ensure you are using a slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) to drive the reaction forward.
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the picolinate ester or hydrazine hydrate, can lead to side reactions and a lower yield.
-
Solution: Use high-purity, anhydrous starting materials. If necessary, distill the picolinate ester and use a fresh bottle of hydrazine hydrate.
-
-
Side Reactions: Unwanted side reactions can consume your starting materials. A common side reaction is the hydrolysis of the picolinate ester by any residual water in the reaction mixture, which will revert it to picolinic acid.
-
Solution: Ensure all your glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Product Loss During Work-up and Purification: Significant amounts of your product may be lost during extraction, filtration, and recrystallization steps.
-
Solution: Carefully optimize your purification protocol. If recrystallizing, ensure you use a minimal amount of hot solvent to dissolve your product and allow for slow cooling to maximize crystal formation. If the product is highly soluble in the recrystallization solvent, you may be losing a significant portion in the filtrate. Consider a different solvent or a solvent mixture.
-
Q2: My final product is impure, showing multiple spots on the TLC. How can I improve its purity?
A2: Impurities can arise from unreacted starting materials, side products, or degradation. Here are some purification strategies:
-
Recrystallization: This is the most common and effective method for purifying solid this compound derivatives.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol and methanol are commonly used). If the solution has colored impurities, you can add a small amount of activated charcoal and heat briefly before filtering hot. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate your desired product from impurities.
-
Solvent System: The choice of eluent is critical. A good starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity can be gradually increased to elute your compound.
-
Q3: What are some common side products I should be aware of when synthesizing this compound derivatives?
A3: Besides unreacted starting materials, a potential side product is the formation of N,N'-diacylhydrazines. This can occur if the newly formed this compound reacts with another molecule of the picolinate ester. This is more likely to happen if the reaction temperature is too high or if there is a significant excess of the ester. Using a slight excess of hydrazine hydrate can help to minimize this side reaction.
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of this compound derivatives. The following table summarizes how different parameters can affect the reaction outcome.
| Parameter | Condition | Effect on Yield | Notes |
| Solvent | Ethanol | Generally good yields. Product may precipitate upon cooling, aiding isolation. | A commonly used solvent for this reaction. |
| Methanol | Good yields, similar to ethanol. | Another effective protic solvent. | |
| n-Butanol | Can be used for higher boiling points, potentially increasing reaction rate. | Useful if starting materials are less reactive.[1] | |
| Temperature | Room Temperature | Slower reaction rate, may result in incomplete reaction and lower yield. | |
| Reflux | Generally leads to higher yields and faster reaction times.[1] | The optimal temperature will depend on the solvent used. | |
| Reaction Time | 2-4 hours | Often sufficient for complete conversion with reactive esters at reflux. | |
| > 8 hours | May be necessary for less reactive starting materials or lower temperatures. | Monitor by TLC to determine the optimal time. | |
| Hydrazine to Ester Ratio | 1:1 | Stoichiometric amount, can sometimes lead to incomplete reaction. | |
| 1.2:1 to 1.5:1 | A slight excess of hydrazine can help drive the reaction to completion. | This is a common strategy to improve yields. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent this compound from ethyl picolinate.
Materials:
-
Ethyl picolinate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl picolinate (1.0 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines the condensation of this compound with an aldehyde to form a hydrazone derivative.
Materials:
-
This compound
-
Substituted aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the formation of the product by TLC. In many cases, the hydrazone product will precipitate from the reaction mixture.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol.
Visualizations
Experimental Workflow for Optimizing this compound Synthesis
Caption: A workflow for the synthesis and optimization of this compound derivatives.
Troubleshooting Guide for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
VEGFR-2 Signaling Pathway
Picolinamide derivatives, closely related to picolinohydrazides, have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis (the formation of new blood vessels), a key process in tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.[2][3][4][5][6]
References
- 1. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
Troubleshooting solubility problems with picolinohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with picolinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound, also known as pyridine-2-carbohydrazide, is a heterocyclic organic compound.[1] It and its derivatives are investigated in medicinal chemistry for their potential therapeutic properties, including antimicrobial and anticancer activities.
Q2: What are the general solubility characteristics of this compound?
Q3: Why does my this compound precipitate out of solution when I dilute my DMSO stock in an aqueous buffer?
This phenomenon, known as antisolvent precipitation, is common for compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the solvent environment abruptly changes, causing a significant decrease in the compound's solubility and leading to its precipitation.
Q4: How does pH likely affect the solubility of this compound?
This compound contains basic nitrogen atoms, suggesting that its aqueous solubility is likely pH-dependent. In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt. Conversely, at neutral or alkaline pH, it is expected to be in its less soluble, non-ionized form.
Troubleshooting Guide for this compound Solubility
This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.
Issue 1: this compound powder is not dissolving in my desired solvent.
-
Initial Steps:
-
Solvent Selection: Start with a small amount of powder and test its solubility in a range of solvents. Based on qualitative data, DMSO or methanol are good starting points.[2]
-
Gentle Heating: Gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can help to dissolve the compound.
-
Issue 2: My this compound precipitates when I add my DMSO stock to my aqueous buffer (e.g., PBS or cell culture media).
-
Method of Addition:
-
Slow, Dropwise Addition: Add the concentrated DMSO stock solution slowly and dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can lead to immediate precipitation.
-
-
Final Concentration:
-
Lower the Final Concentration: The intended final concentration may exceed the kinetic solubility of this compound in the aqueous medium. Try preparing a more dilute final solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent-induced toxicity to cells.
-
-
pH Adjustment:
-
Acidify the Aqueous Buffer: Since this compound is likely more soluble at a lower pH, consider acidifying your aqueous buffer slightly (e.g., to pH 6.0-6.5) before adding the DMSO stock. Always check if the adjusted pH is compatible with your experimental system.
-
Issue 3: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Supersaturation: The initial clear solution may be a supersaturated state that is thermodynamically unstable. Over time, the compound can crystallize and precipitate out.
-
Use Freshly Prepared Solutions: Prepare your final working solutions fresh before each experiment.
-
Incorporate Solubilizing Agents: For longer-term stability, consider the use of excipients such as cyclodextrins or non-ionic surfactants like Tween® 80, which can help to maintain the compound in solution. Always include a vehicle control with the same excipients in your experiments.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
| Water | Limited solubility at neutral pH (inferred) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 137.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.37 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 137.14 g/mol = 0.00137 g = 1.37 mg
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex at high speed for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing this compound solubility issues.
Hypothetical Signaling Pathway: this compound Derivative-Induced Apoptosis
While the precise signaling pathway for this compound is not well-documented, its derivatives have been associated with the induction of apoptosis. The following diagram illustrates a plausible intrinsic apoptosis pathway that could be triggered by such a compound.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway.
References
Identifying and avoiding side reactions in picolinohydrazide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding common side reactions during the synthesis of picolinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the hydrazinolysis of an ethyl or methyl picolinate with hydrazine hydrate. This reaction is typically carried out in a protic solvent like ethanol and driven to completion by heating under reflux.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The two main side reactions of concern are:
-
Hydrolysis of the starting ester: If water is present in the reaction mixture (e.g., from wet solvents or reagents), the ethyl picolinate can hydrolyze back to picolinic acid. This will reduce the yield of the desired this compound.
-
Formation of N,N'-dipicolinoylhydrazine: This symmetrical diacylhydrazine byproduct can form if the stoichiometry of the reactants is not carefully controlled, particularly if there is an excess of the picolinate ester relative to hydrazine, or through side reactions at elevated temperatures.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize side reactions, it is crucial to:
-
Use anhydrous reagents and solvents: Ensure that the ethanol and ethyl picolinate are as dry as possible to prevent hydrolysis.
-
Control the stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete conversion of the ester and to minimize the formation of the diacylhydrazine byproduct.
-
Optimize reaction temperature and time: While heating is necessary to drive the reaction, prolonged reaction times or excessively high temperatures can potentially lead to the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying this compound. Ethanol or a mixture of ethanol and water are commonly used solvent systems. The choice of solvent will depend on the impurities present. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, leaving the impurities in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps | Expected Outcome |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the starting ester (ethyl picolinate). 3. Loss of product during workup and purification. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting ester spot disappears. 2. Use anhydrous ethanol and ensure the hydrazine hydrate is of good quality. Dry the glassware thoroughly before use. 3. Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation. | An increased yield of the desired this compound. |
| Presence of Picolinic Acid Impurity | Hydrolysis of the starting ester due to the presence of water. | 1. Ensure all reagents and solvents are anhydrous. 2. If the impurity is present in the final product, it can be removed by washing the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) during the workup. | A purer final product with no traces of picolinic acid. |
| Presence of N,N'-Dipicolinoylhydrazine Impurity | 1. Incorrect stoichiometry (excess of ethyl picolinate). 2. Reaction temperature is too high, promoting side reactions. | 1. Use a slight molar excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). 2. Perform the reaction at the lowest effective temperature (e.g., gentle reflux) and for the minimum time required for completion. | A cleaner reaction profile with minimal formation of the diacylhydrazine byproduct. |
| Product is an Oil or Does Not Crystallize | 1. Presence of significant impurities that inhibit crystallization. 2. The chosen recrystallization solvent is not suitable. | 1. Attempt to purify a small sample by column chromatography to isolate the pure product and identify the impurities. 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, methanol, isopropanol). | Successful crystallization and isolation of pure this compound. |
Data Presentation: Impact of Reaction Parameters on this compound Synthesis
The following tables are illustrative and based on general principles of hydrazide synthesis. Actual results may vary, and it is recommended to perform small-scale optimization experiments.
Table 1: Effect of Hydrazine Hydrate Stoichiometry on Yield and Purity
| Molar Ratio (Hydrazine Hydrate : Ethyl Picolinate) | Reaction Time (hours) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) | Notes |
| 1:1 | 6 | 78 | ~80% | ~90% | Potential for unreacted ester and diacylhydrazine formation. |
| 1.2:1 | 5 | 78 | ~90% | ~98% | Generally optimal for high conversion and purity. |
| 2:1 | 5 | 78 | ~92% | ~97% | Higher excess may complicate purification to remove unreacted hydrazine. |
Table 2: Influence of Reaction Temperature and Time on Product Formation
| Temperature (°C) | Reaction Time (hours) | Conversion of Ethyl Picolinate (%) | This compound Yield (%) | N,N'-Dipicolinoylhydrazine (%) |
| 60 | 8 | ~75% | ~70% | <1% |
| 78 (Reflux in Ethanol) | 5 | >98% | ~90% | ~1-2% |
| 100 | 5 | >99% | ~88% | ~5-7% |
Table 3: Comparison of Solvents for this compound Synthesis
| Solvent | Reaction Time (hours) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) | Notes |
| Ethanol | 5 | 78 | ~90% | ~98% | Standard and effective solvent. |
| Methanol | 6 | 65 | ~85% | ~97% | Lower reaction temperature may require longer reaction times. |
| Isopropanol | 4 | 82 | ~91% | ~98% | Higher boiling point may lead to faster reaction, but also potential for more byproducts. |
| Toluene | 8 | 110 | ~75% | ~90% | Aprotic solvent, may lead to slower reaction and different impurity profile. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Ethyl picolinate
-
Hydrazine hydrate (80-99% solution)
-
Anhydrous ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl picolinate (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: While stirring, add a slight molar excess of hydrazine hydrate (1.1-1.2 equivalents) to the solution of ethyl picolinate. The addition may cause a mild exothermic reaction.
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete when the spot corresponding to ethyl picolinate is no longer visible (usually within 4-6 hours).
-
Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The this compound product will often crystallize out of the solution upon cooling. For maximum yield, the flask can be further cooled in an ice bath.
-
Isolation of Crude Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification by Recrystallization: Transfer the crude this compound to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways in this compound synthesis, including major side reactions.
Technical Support Center: Purity Analysis of Synthesized Picolinohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthesized picolinohydrazide.
General Workflow for Purity Analysis
The following diagram illustrates a general workflow for assessing the purity of a synthesized compound like this compound.
Caption: A general workflow for the synthesis, purification, and purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of this compound and quantifying impurities.
Frequently Asked Questions (FAQs) - HPLC
-
Q1: What is a suitable HPLC method for this compound purity analysis? A1: A reverse-phase HPLC method is typically suitable. A C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the protonation of the basic this compound) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).[1]
-
Q2: How can I validate my HPLC method for this compound? A2: Method validation should be performed according to ICH guidelines and includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]
-
Q3: What are common impurities I might see in my this compound sample? A3: Potential impurities can include unreacted starting materials (e.g., picolinic acid or its ester), by-products from the synthesis, and degradation products.[3][4] These can arise from incomplete reactions or instability of the product under certain conditions.
Troubleshooting Guide - HPLC
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound and residual silanol groups on the column.[5][6] | - Use a mobile phase with a lower pH to ensure the analyte is fully protonated.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use an end-capped HPLC column. |
| Peak Fronting | Sample overload or sample solvent being stronger than the mobile phase.[7][8] | - Reduce the concentration or injection volume of the sample.- Dissolve the sample in the initial mobile phase. |
| Broad Peaks | Low flow rate, large extra-column volume, or column degradation. | - Optimize the flow rate.- Use shorter tubing with a smaller internal diameter.- Replace the column if it has degraded. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issue, or column bleed.[9] | - Prepare fresh mobile phase and degas it properly.- Check the detector lamp's performance and replace if necessary.- Use a high-quality, stable column. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure precise mobile phase preparation and effective mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks or bubbles. |
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v). Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Data Summary (Hypothetical)
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.8 | Picolinic Acid (Impurity) |
| 2 | 4.2 | 98.5 | This compound |
| 3 | 5.8 | 0.7 | Unknown Impurity |
HPLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of purification.
Frequently Asked Questions (FAQs) - TLC
-
Q1: What is a good solvent system for running a TLC of this compound? A1: this compound is a polar compound. A mixture of a relatively polar and a non-polar solvent is recommended. Good starting points include ethyl acetate/hexane or dichloromethane/methanol mixtures. The ratio can be adjusted to achieve an optimal Rf value.
-
Q2: How can I visualize the spots on the TLC plate? A2: this compound contains a pyridine ring and a hydrazide group, which are UV active. Therefore, the spots can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be an effective visualization method.[10]
-
Q3: What does a single spot on a TLC plate indicate? A3: A single spot suggests that the sample is likely pure under the tested conditions. However, it is not a definitive proof of purity, as some impurities may not be visible or may have the same Rf value as the main compound.[1][11] It is always recommended to confirm purity with a more robust method like HPLC.
Experimental Protocol: TLC Purity Analysis
-
Plate Preparation: Use a silica gel coated TLC plate. Lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline. Allow the spot to dry completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 8:2 ethyl acetate/hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Quantitative Data Summary (Hypothetical)
| Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Identification |
| 1 | 4.5 | 8.0 | 0.56 | This compound |
| 2 | 1.2 | 8.0 | 0.15 | Picolinic Acid (Impurity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).
Frequently Asked Questions (FAQs) - NMR
-
Q1: How can I use NMR to determine the purity of my this compound? A1: Quantitative 1H NMR (qNMR) can be used to determine the absolute purity of your sample. This involves adding a known amount of an internal standard to a precisely weighed sample of your this compound and comparing the integral of a specific proton signal from your compound to that of the internal standard.[12][13][14]
-
Q2: What is a suitable internal standard for qNMR of this compound? A2: A good internal standard should be stable, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. For this compound, a compound like 1,4-dinitrobenzene or maleic acid could be suitable, depending on the solvent used.
-
Q3: What information does a standard 1H NMR spectrum provide about purity? A3: A standard 1H NMR spectrum can provide a qualitative assessment of purity. The presence of unexpected signals suggests the presence of impurities. The integration of these signals relative to the signals of this compound can give a rough estimate of the impurity levels.
Experimental Protocol: Quantitative 1H NMR (qNMR) Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition: Acquire a 1H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:[14] Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Weight (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 137.14 | 116.07 |
| Signal Integrated | Pyridine proton (δ 8.6 ppm) | Olefinic proton (δ 6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.18 |
| Purity of Internal Standard (%) | - | 99.9 |
| Calculated Purity (%) | 98.7 | - |
Mass Spectrometry (MS) Analysis
Mass spectrometry is primarily used for confirming the molecular weight of the synthesized this compound and for identifying the structure of any unknown impurities.
Frequently Asked Questions (FAQs) - MS
-
Q1: What ionization technique is best for analyzing this compound? A1: Electrospray ionization (ESI) is a suitable technique for this compound as it is a relatively polar and non-volatile molecule. It can be analyzed in positive ion mode, where it will likely be detected as the protonated molecule [M+H]+.[15][16]
-
Q2: How can I use MS to identify impurities? A2: By coupling HPLC with mass spectrometry (LC-MS), you can obtain the mass spectrum of each peak in the chromatogram. The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, which is a critical piece of information for its structural elucidation.[16][17]
-
Q3: Can MS quantify the impurities? A3: While MS is excellent for identification, quantitative analysis is typically more accurate using HPLC with UV detection due to variations in ionization efficiency between different compounds in MS. However, with the use of appropriate internal standards, MS can be used for quantification.[15]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: Use the same HPLC conditions as described in the HPLC section.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
-
Analysis: The eluent from the HPLC is directed into the mass spectrometer. Mass spectra are collected for all eluting peaks. The m/z value of the main peak should correspond to the protonated this compound ([C6H7N3O+H]+ = 138.07). The m/z values of impurity peaks can be used to propose their molecular formulas and structures.
Quantitative Data Summary (Hypothetical)
| Retention Time (min) | Observed m/z [M+H]+ | Proposed Identification |
| 2.5 | 124.04 | Picolinic Acid |
| 4.2 | 138.07 | This compound |
| 5.8 | 152.08 | Dimer impurity fragment |
References
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ethz.ch [ethz.ch]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. innovationaljournals.com [innovationaljournals.com]
- 16. Identifying and elucidating impurity species [rssl.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Picolinohydrazide Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of picolinohydrazide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1][3][6]
Q2: My this compound powder has changed color from white to off-white or yellowish. Is it still usable?
A2: A change in color can be an indication of degradation. This compound is typically a white to off-white crystalline powder.[1][3] A significant color change suggests the formation of degradation products. It is recommended to use a fresh, unopened batch for critical experiments. If this is not possible, the purity of the discolored material should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing a solution of this compound. What could be the cause?
A3: The appearance of unexpected peaks is often due to the degradation of this compound in solution. This compound, like other hydrazide derivatives, can be susceptible to hydrolysis, oxidation, and photodegradation, leading to the formation of impurities. The stability is influenced by factors such as pH, the presence of oxygen and metal ions, and exposure to light.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a pyridine ring and a hydrazide group) and data from the structurally similar compound isoniazid, the following degradation pathways are likely:
-
Hydrolysis: The hydrazide group can be hydrolyzed to form picolinic acid and hydrazine. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions.[7] This can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring and the hydrazide group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions at low temperatures (2-8 °C) for short periods and protect them from light. For longer-term storage, consider storing aliquots at -20°C or -80°C, but perform a stability test to ensure no degradation occurs upon freeze-thawing. |
| Loss of compound activity over time | Instability of this compound under experimental conditions (e.g., in cell culture media). | Assess the stability of this compound in your specific experimental medium. This can be done by incubating the compound in the medium for the duration of the experiment and analyzing samples at different time points by HPLC. |
| Precipitate formation in solution | Poor solubility or formation of insoluble degradation products. | Ensure the solvent is appropriate for the desired concentration. If degradation is suspected, analyze the precipitate to identify its composition. |
Stability Data of a Structurally Similar Compound: Isoniazid
| Condition | Concentration | Solvent | Temperature | Stability (Time to <90% Initial Concentration) | Reference |
| Protected from light | 0.5 mg/mL | 0.9% NaCl | Room Temp | > 72 hours | [1][8] |
| Protected from light | 6.0 mg/mL | 0.9% NaCl | Room Temp | > 72 hours | [1][8] |
| Protected from light | 0.5 mg/mL | 0.9% NaCl | Refrigerated | > 72 hours | [1][8] |
| Protected from light | 6.0 mg/mL | 0.9% NaCl | Refrigerated | > 72 hours | [1][8] |
| Protected from light | 0.5 mg/mL | 5% Dextrose | Room Temp | ~ 8 hours | [1][8] |
| Protected from light | 6.0 mg/mL | 5% Dextrose | Room Temp | > 24 hours | [1][8] |
| Protected from light | 0.5 mg/mL | 5% Dextrose | Refrigerated | ~ 30 hours | [1][8] |
| Protected from light | 6.0 mg/mL | 5% Dextrose | Refrigerated | > 48 hours | [1][8] |
| Room light exposure | Not specified | Aqueous solution | 25 °C | ~ 94.8% remaining after 96 hours | |
| UV light exposure | Not specified | Aqueous solution | 25 °C | ~ 70.6% remaining after 96 hours |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution and solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A common approach would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of isoniazid by anodic oxidation and subcritical water oxidation methods: Application of Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of isoniazid injection in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Stability of isoniazid, rifampin and pyrazinamide in suspensions used for the treatment of tuberculosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Picolinohydrazide Reaction Progress with Thin-Layer Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of picolinohydrazide synthesis using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring a this compound reaction on a silica gel TLC plate?
A good starting point for a solvent system is a mixture of a moderately polar solvent and a non-polar solvent. For this compound synthesis, which involves polar, nitrogen-containing compounds, a mobile phase of ethyl acetate/methanol (70:30 v/v) is a recommended starting point.[1] This system has been shown to be effective for the separation of isoniazid (a structural isomer of this compound) and its acetylated metabolite.[1] You may need to adjust the ratio to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[2] Try diluting your reaction mixture before spotting it on the TLC plate.
-
Compound Polarity: this compound and its precursors are polar and can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.[2]
-
Incomplete Drying of the Spot: Ensure the solvent from your sample has completely evaporated before developing the plate.
Q3: I don't see any spots on my TLC plate after development. What should I do?
There are several potential reasons for not seeing any spots:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[2]
-
Compound is Not UV-Active: this compound and its precursors contain a pyridine ring and should be UV-active. However, if you are expecting other non-UV-active byproducts, you will need to use a chemical stain for visualization.
-
Incorrect Visualization Method: Ensure you are using an appropriate visualization technique. While UV light (254 nm) should work for the main components, a chemical stain like potassium permanganate or iodine can be used for confirmation and to visualize other potential non-UV-active species.[3]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during drying. This is less likely for this compound but could be a factor for other low molecular weight reagents.
Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
To improve the separation of spots with similar Rf values:
-
Change the Solvent System Polarity: If the spots are high up on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., methanol). If the spots are near the baseline (low Rf), increase the polarity of your solvent system.
-
Try a Different Solvent System: Sometimes, changing the composition of the mobile phase entirely can improve separation. For example, you could try a chloroform/methanol or a dichloromethane/methanol system. A list of solvent systems for TLC of Novabiochem products can provide some ideas.[4]
-
Use a Co-spot: Always run a co-spot, which is a lane where you have spotted both the starting material and the reaction mixture. This will help you to definitively identify if the starting material is still present and to better distinguish it from the product spot.
Troubleshooting Guides
Guide 1: Common TLC Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar. | Add a small percentage of triethylamine or acetic acid to the mobile phase. | |
| Spots are at the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the ethyl acetate to methanol ratio). |
| Spots are at the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the ethyl acetate to methanol ratio). |
| No Spots Visible with UV Lamp | Sample concentration is too low. | Concentrate the sample or apply multiple spots in the same location. |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, iodine). | |
| Irregular or Tailing Spots | The edge of the TLC plate is touching the side of the developing chamber. | Ensure the plate is centered in the chamber and not touching the sides. |
| The silica on the plate is disturbed. | Handle TLC plates carefully by the edges. |
Experimental Protocols
Protocol 1: Monitoring this compound Synthesis by TLC
This protocol is a starting point and may require optimization based on the specific reaction conditions and starting materials. It is adapted from a method for the closely related compound, isoniazid.[1]
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate/Methanol (70:30 v/v)
-
Reaction mixture
-
Starting material standards (e.g., methyl picolinate, hydrazine)
-
This compound standard (if available)
-
UV lamp (254 nm)
-
Visualization reagent: Potassium permanganate stain or Iodine chamber
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material, co-spot, and reaction mixture.
-
Spotting: Using a capillary tube, spot a small amount of the starting material standard in the first lane. In the second lane (co-spot), spot the starting material first, and then spot the reaction mixture on top of it. In the third lane, spot the reaction mixture. Ensure each spot is small and concentrated. Allow the spots to dry completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Drying: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Circle any dark spots with a pencil.
-
Staining (if necessary):
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear for compounds that react with iodine.[1][3] Circle the spots as they may fade.
-
Potassium Permanganate Dip: Quickly dip the plate into a potassium permanganate staining solution. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
-
Interpretation:
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the this compound product indicate the reaction is progressing.
-
The relative intensity of the spots can give a qualitative indication of the reaction's conversion.
-
Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).
Data Presentation
Table 1: Estimated Rf Values for this compound Reaction Components
Note: These are estimated values based on the polarity of the compounds and data from structurally similar molecules. Actual Rf values may vary and should be determined experimentally.
| Compound | Expected Polarity | Estimated Rf Value (Ethyl Acetate/Methanol 70:30) |
| Methyl Picolinate (Starting Material) | Less Polar | ~0.7 - 0.8 |
| Hydrazine (Starting Material) | Very Polar | ~0.1 - 0.2 |
| This compound (Product) | Polar | ~0.4 - 0.5 |
| Picolinic Acid (Potential byproduct) | More Polar | ~0.2 - 0.3 |
Visualizations
Caption: Experimental workflow for monitoring this compound reaction by TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
How to overcome low yield in the formation of picolinohydrazide metal complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of picolinohydrazide metal complexes, with a focus on overcoming low reaction yields.
Troubleshooting Guide: Overcoming Low Yields
This guide addresses common issues that can lead to low yields in the synthesis of this compound metal complexes and offers potential solutions in a question-and-answer format.
Question: My final product yield is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low yields in the formation of this compound metal complexes can stem from several factors throughout the experimental process. The most critical areas to examine are:
-
Purity of Starting Materials: Impurities in the this compound ligand or the metal salt can lead to side reactions, reducing the formation of the desired complex.
-
Reaction Conditions: Suboptimal conditions such as pH, temperature, solvent, and reaction time can prevent the reaction from proceeding to completion.
-
Stoichiometry: An incorrect molar ratio of ligand to metal can result in incomplete complexation or the formation of undesired species.
-
Product Precipitation and Isolation: The desired complex may not precipitate effectively, or it could be lost during filtration and washing steps.
-
Complex Solubility: The formation of soluble complex ions can prevent the isolation of a solid product, leading to a perceived low yield.[1]
Question: How can I ensure the purity of my this compound ligand before starting the complexation reaction?
Answer: The purity of the this compound ligand is paramount for a successful reaction. The general synthesis involves the reaction of a corresponding picolinic acid ester with hydrazine hydrate.[2] To ensure purity:
-
Recrystallization: Purify the synthesized this compound ligand through recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the ligand using spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.[3] The FT-IR spectrum should show characteristic peaks for the hydrazide group (-CONHNH₂).
-
Proper Storage: Store the purified ligand in a desiccator to prevent hydration, which could interfere with the reaction.
Question: What is the optimal pH for the reaction, and how does it affect the yield?
Answer: The pH of the reaction medium is a critical parameter as it influences the protonation state of the this compound ligand. The ligand typically coordinates to the metal ion in its deprotonated form.
-
Acidic Conditions (Low pH): In highly acidic solutions, the nitrogen atoms of the pyridine ring and the hydrazide group can become protonated, inhibiting their ability to coordinate with the metal ion.
-
Basic Conditions (High pH): In strongly basic solutions, the metal ion may precipitate as a hydroxide, preventing the formation of the desired complex.[4]
The optimal pH for complex formation is typically in the slightly acidic to neutral range (pH 4-7), but it should be empirically determined for each specific metal-ligand system.[5] It is advisable to perform small-scale trial reactions at different pH values to identify the optimal condition for precipitation of the complex.
Question: I am observing the formation of a precipitate, but my final isolated yield is still low. What could be happening during the workup?
Answer: Product loss during the isolation and purification steps is a common cause of low yields. Consider the following:
-
Filtration: Ensure the precipitate is fully collected. Use a fine-pore filter paper or a Büchner funnel with a proper seal.
-
Washing: Wash the collected solid with a cold, non-coordinating solvent to remove impurities without dissolving the product.[3] Ethanol is often a suitable choice.[3] Avoid excessive washing.
-
Drying: Dry the final product thoroughly under vacuum to remove any residual solvent, which could artificially inflate the mass and lead to inaccurate yield calculations.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for this compound metal complex formation?
A1: The stoichiometry of the reaction, referring to the molar ratio of the this compound ligand to the metal salt, is a crucial factor that dictates the structure and yield of the resulting complex.[6][7][8] While the optimal ratio can vary depending on the metal ion and the desired coordination geometry, a common starting point is a 1:1 or 2:1 ligand-to-metal molar ratio. It is recommended to perform stoichiometric studies to determine the ideal ratio for your specific system.
Q2: Which solvents are recommended for the synthesis of this compound metal complexes?
A2: The choice of solvent can significantly impact the reaction rate and the solubility of both the reactants and the final complex.[9] Solvents like methanol, ethanol, or mixtures of alcohol and water are frequently used.[2][10] The solvent's coordinating ability can also play a role; a strongly coordinating solvent might compete with the this compound ligand for binding to the metal center, potentially reducing the yield.[11] It is advisable to select a solvent in which the reactants are soluble at the reaction temperature but the desired complex is sparingly soluble, facilitating its precipitation and isolation.
Q3: How does the choice of the metal salt's counter-ion affect the reaction?
A3: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate, sulfate) can influence the reaction in several ways.[12][13] Highly coordinating anions might compete with the this compound ligand for a position in the metal's coordination sphere, potentially leading to the formation of mixed-ligand complexes or lower yields of the desired product. Acetates are often a good choice as they are generally less coordinating than halides.
Q4: Can temperature and reaction time be optimized to improve the yield?
A4: Yes, both temperature and reaction time are critical parameters to optimize. Many this compound complexation reactions are carried out under reflux to ensure sufficient energy is provided to overcome the activation barrier.[2] However, prolonged heating at high temperatures can sometimes lead to decomposition of the ligand or the complex. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time to maximize product formation while minimizing degradation.[3]
Experimental Protocols
General Protocol for the Synthesis of a this compound Metal(II) Complex
This protocol provides a general methodology for the synthesis of a this compound metal(II) complex. Researchers should optimize the specific parameters for their system.
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) (e.g., metal acetate) in the same solvent (e.g., 10 mL of ethanol).
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirred this compound solution at room temperature.
-
pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to the optimal range (typically 4-7) using a dilute acid or base.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[3]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.[3]
-
Drying: Dry the purified complex in a vacuum oven at an appropriate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Quantitative Data Summary
The following table summarizes reported yield data for various metal complexes under different conditions. This data can serve as a benchmark for researchers.
| Metal Ion | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(II) | This compound derivative | Methanol | Reflux | - | 22-54 | [10] |
| Co(II) | This compound derivative | Methanol | Reflux | - | - | [10] |
| Zn(II) | Chrysin | Methanol | 60 | 4 | 31 | |
| Mn(II) | Chrysin | Methanol | 60 | 4 | 58 | |
| Co(II) | Chrysin | Methanol | 60 | 4 | 57 | |
| Cu(II) | Pyrazoline derivative | Methanol | RT | - | 68 | [9] |
Visualizations
Experimental Workflow for this compound Metal Complex Synthesis
Caption: A generalized experimental workflow for synthesizing this compound metal complexes.
Chelation Mechanism of this compound with a Metal Ion
Caption: A simplified diagram illustrating the chelation of a metal ion by a this compound ligand.
References
- 1. chemistry.iitd.ac.in [chemistry.iitd.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole-M2+ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of stoichiometry on the initial steps of crystal formation: Stability and lifetime of charged triple-ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 11. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the antibacterial activity of different picolinohydrazide derivatives
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Picolinohydrazides, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutics. This guide provides a comparative analysis of the antibacterial activity of various picolinohydrazide derivatives, supported by experimental data and detailed methodologies.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibacterial agent.
A study on a series of N'-substituted 4-phenylpicolinohydrazonamides demonstrated their activity against a range of bacterial species. The MIC values for three derivatives against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, are presented below. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a reference drug.
| Compound ID | Derivative Structure | M. tuberculosis H37Rv (MIC in µg/mL) | S. aureus ATCC 25923 (MIC in µg/mL) | S. epidermidis ATCC 12228 (MIC in µg/mL) | E. coli ATCC 25922 (MIC in µg/mL) |
| 1a | N'-[(1Z)-1-(4-phenyl-2-pyridyl)ethylidene]piperidine-1-carbothiohydrazide | 12.5 | >125 | 62.5 | >125 |
| 1b | N'-[(1Z)-1-(4-phenyl-2-pyridyl)ethylidene]pyrrolidine-1-carbothiohydrazide | 3.1 | 62.5 | 31.25 | 125 |
| 1c | N'-[(1Z)-1-(4-phenyl-2-pyridyl)ethylidene]morpholine-4-carbothiohydrazide | 6.25 | >125 | 125 | >125 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.5 | 0.125 |
Structure-Activity Relationship
The data suggests that the nature of the substituent on the hydrazide moiety plays a crucial role in the antibacterial activity. Among the tested N'-substituted 4-phenylpicolinohydrazonamides, the derivative with a pyrrolidine ring (1b ) exhibited the most potent activity against M. tuberculosis and showed the best overall activity against the tested Gram-positive bacteria. The presence of a piperidine ring (1a ) or a morpholine ring (1c ) resulted in reduced or negligible activity against most strains, with the exception of moderate activity against M. tuberculosis. This indicates that the size and electronic properties of the heterocyclic substituent significantly influence the antibacterial efficacy.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of N'-substituted this compound derivatives typically involves a condensation reaction between a this compound and a suitable aldehyde or ketone. For the N'-substituted 4-phenylpicolinohydrazonamides cited above, the synthesis involved the condensation of methyl 4-phenylpicolonimidate with the corresponding cycloalkylamino-1-carbothiohydrazides. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol, for several hours. The resulting product can then be purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Proposed Mechanism of Action
The mechanism of action of this compound derivatives against bacteria is not yet fully elucidated for all bacterial species. However, their structural similarity to isoniazid, a cornerstone drug for tuberculosis treatment, provides significant insight, particularly for their antimycobacterial activity. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death. It is highly probable that this compound derivatives share a similar mechanism of action against M. tuberculosis.
For other bacteria that lack mycolic acids in their cell walls, the mechanism is likely different. Potential targets could include other essential enzymes involved in metabolic pathways or protein synthesis. Further research is required to fully understand the antibacterial mechanism of this compound derivatives against a broader range of bacteria.
Below is a diagram illustrating the proposed activation pathway and mechanism of action of this compound derivatives against Mycobacterium tuberculosis, based on the known mechanism of isoniazid.
A Comparative Guide to Picolinohydrazide and Isoniazid: Structural Isomers with Divergent Biological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional differences between picolinohydrazide and isoniazid. These two compounds are structural isomers, sharing the same molecular formula (C₆H₇N₃O) but differing in the substitution pattern on the pyridine ring. This seemingly minor structural variance leads to profound differences in their biological activity, with isoniazid being a cornerstone drug for the treatment of tuberculosis and this compound demonstrating potential as a versatile chelating agent in medicinal chemistry. This guide will delve into their structural distinctions, comparative physicochemical properties, and the significant impact of these differences on their biological function, supported by experimental data and detailed protocols.
Core Structural Differences: A Tale of Two Isomers
This compound and isoniazid are both derivatives of pyridinecarboxylic acid hydrazide. The key structural difference lies in the position of the carbohydrazide group on the pyridine ring. In this compound, the carbohydrazide moiety is attached to the 2-position, while in isoniazid, it is at the 4-position. This positional isomerism significantly influences the electronic distribution within the pyridine ring and the overall three-dimensional shape of the molecules, which in turn dictates their interaction with biological targets.
Below is a diagram illustrating the chemical structures of this compound and isoniazid.
Caption: Chemical structures of this compound (left) and isoniazid (right).
Physicochemical Properties: A Comparative Analysis
The difference in the position of the nitrogen atom in the pyridine ring relative to the carbohydrazide group affects the physicochemical properties of this compound and isoniazid. These properties, including acidity (pKa), lipophilicity (LogP), and solubility, are critical for their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Isoniazid | Reference |
| Molecular Formula | C₆H₇N₃O | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | [1][2] |
| IUPAC Name | pyridine-2-carbohydrazide | pyridine-4-carbohydrazide | [1][2] |
| pKa (Pyridine Nitrogen) | Not explicitly found in a comparative study | 1.8, 3.5, 10.8 | [3] |
| LogP | Not explicitly found in a comparative study | -0.7 | [2] |
| Melting Point | 101 °C | 171.4 °C | [4][5] |
| Solubility in Water | Data not available | ~140 g/L at 25 °C | [5] |
Biological Activity: A Consequence of Structural Nuances
The most significant divergence between this compound and isoniazid is their biological activity, particularly their efficacy against Mycobacterium tuberculosis.
Isoniazid: A Potent Antitubercular Prodrug
Isoniazid is a first-line antibiotic for the treatment of tuberculosis.[6] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8] Upon activation, isoniazid forms a reactive species that covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids.[8][9] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[9][10] The 4-pyridyl structure of isoniazid is critical for its interaction with the KatG enzyme and subsequent inhibitory activity.
This compound: A Chelator with Reduced Antitubercular Activity
In contrast to isoniazid, this compound (the 2-pyridyl isomer) exhibits significantly weaker or no activity against M. tuberculosis.[11] This drastic reduction in activity underscores the stringent structural requirements for the activation of isoniazid by KatG and its subsequent action on InhA. The positioning of the nitrogen atom at the 2-position in this compound likely prevents its effective binding and activation by the KatG enzyme. However, the arrangement of the nitrogen and oxygen atoms in this compound makes it a versatile bidentate chelating agent for various metal ions, a property that has been explored in the development of other types of therapeutic agents.
The workflow for the activation of isoniazid and its mechanism of action is depicted below.
Caption: Isoniazid activation and mechanism of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method to compare the efficacy of antimicrobial compounds.
Materials:
-
This compound and Isoniazid stock solutions (e.g., in dimethyl sulfoxide, DMSO)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microplate, serial two-fold dilutions of this compound and isoniazid are prepared in Middlebrook 7H9 broth. A range of concentrations should be tested (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the bacterial inoculum (no drug).
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: The microplates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
The experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined in the following diagram.
Caption: Experimental workflow for MIC determination.
Conclusion
The comparison between this compound and isoniazid serves as a compelling case study in structure-activity relationships. While they are simple positional isomers, the placement of the nitrogen atom in the pyridine ring profoundly alters their interaction with biological systems. Isoniazid's 4-pyridyl structure is exquisitely tuned for activation by the mycobacterial enzyme KatG, leading to its potent antitubercular activity. Conversely, the 2-pyridyl arrangement in this compound renders it largely inactive against M. tuberculosis but endows it with properties as a metal chelator. This guide highlights the critical importance of precise molecular architecture in drug design and provides a framework for understanding the divergent paths of these two closely related molecules. For researchers in drug development, this comparison underscores the necessity of detailed structural and functional characterization in the quest for novel and effective therapeutic agents.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. rcsb.org [rcsb.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. The crystal structure of isoniazid-bound KatG catalase-peroxidase from Synechococcus elongatus PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel solid forms of the anti-tuberculosis drug, Isoniazid: ternary and polymorphic cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Picolinohydrazide and Nicotinohydrazide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals exploring the characteristics and applications of picolinohydrazide and nicotinohydrazide.
This guide provides a comprehensive comparative analysis of this compound and nicotinohydrazide, two isomeric pyridinecarboxylic acid hydrazides. While structurally similar, the positional difference of the hydrazide group on the pyridine ring significantly influences their physicochemical properties, biological activities, and potential therapeutic applications. This document summarizes key data, outlines experimental protocols, and provides visualizations to aid in understanding their distinct profiles.
Physicochemical Properties
This compound (pyridine-2-carbohydrazide) and nicotinohydrazide (pyridine-3-carbohydrazide) share the same molecular formula and weight. However, their structural differences lead to variations in properties such as polarity and crystal structure.
| Property | This compound | Nicotinohydrazide |
| Molecular Formula | C6H7N3O[1] | C6H7N3O[2] |
| Molecular Weight | 137.14 g/mol [1] | 137.14 g/mol |
| IUPAC Name | pyridine-2-carbohydrazide[1] | pyridine-3-carbohydrazide[2] |
| CAS Number | 1452-63-7[1] | 553-53-7 |
| Structure | Pyridine ring with a hydrazide group at position 2 | Pyridine ring with a hydrazide group at position 3 |
Synthesis
Both this compound and nicotinohydrazide are commonly synthesized via the hydrazinolysis of their corresponding ethyl esters.
Experimental Protocol: Synthesis of this compound and Nicotinohydrazide
Materials:
-
Ethyl picolinate or Ethyl nicotinate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve ethyl picolinate or ethyl nicotinate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
The reaction mixture is refluxed for several hours (typically 3-24 hours).[2][3]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess solvent and hydrazine hydrate are removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound or nicotinohydrazide crystals.[2]
Biological Activities: A Comparative Overview
The primary biological activities investigated for both this compound and nicotinohydrazide are their roles as antitubercular agents and as ligands for metal chelation. Their isomeric counterpart, isonicotinohydrazide (INH), is a well-established first-line antituberculosis drug.[3]
Antitubercular Activity
While derivatives of both this compound and nicotinohydrazide have been synthesized and evaluated for their antimycobacterial activity, the parent compounds themselves are not potent antituberculosis drugs.[2] The activity of isonicotinohydrazide is attributed to its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an adduct with NAD+ that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] this compound can also form a similar adduct, but with a much lower yield, while nicotinohydrazide does not form this adduct.[2]
Numerous studies have focused on synthesizing derivatives of nicotinohydrazide to enhance their antitubercular potency. For instance, certain 6-aryl-2-methylnicotinohydrazide derivatives have shown promising activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis.[3]
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 6-(4-Bromophenyl)-2-methyl-N'-(5-bromo-2-oxoindolin-3-ylidene)nicotinohydrazide | M. tuberculosis | 6.25 | [3] |
| 6-(4-Chlorophenyl)-2-methyl-N'-(5-chloro-2-oxoindolin-3-ylidene)nicotinohydrazide | M. tuberculosis | 12.5 | [3] |
| 6-Phenyl-2-methylnicotinohydrazide | M. tuberculosis | 25 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity (Microplate Alamar Blue Assay)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (this compound, nicotinohydrazide, and their derivatives)
-
Isoniazid (positive control)
-
96-well microplates
-
Alamar Blue reagent
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.
-
The bacterial suspension is diluted to a standardized concentration.
-
Serial dilutions of the test compounds and isoniazid are prepared in the 96-well plates.
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Metal Chelation
Both this compound and nicotinohydrazide can act as chelating agents, forming stable complexes with various metal ions due to the presence of nitrogen and oxygen donor atoms. The position of the nitrogen atom in the pyridine ring influences the coordination chemistry of these ligands.
This compound and its derivatives have been shown to form complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). These metal complexes themselves have been investigated for various biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: Characterization of Metal Complexes
1. Synthesis of Metal Complexes:
-
A solution of the metal salt (e.g., chloride or sulfate salt) in a suitable solvent (e.g., ethanol or methanol) is added to a solution of this compound or nicotinohydrazide in the same solvent.
-
The mixture is stirred and may be heated to facilitate complex formation.
-
The resulting precipitate of the metal complex is filtered, washed with the solvent, and dried.
2. Characterization Techniques:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and N-H groups.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to help determine the geometry of the complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Molar Conductance Measurement: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurement: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex.
Cytotoxicity
The evaluation of cytotoxicity is a crucial step in the development of any potential therapeutic agent. The MTT assay is a commonly used method to assess the cytotoxic effects of compounds on cell lines.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Logical Relationship of Biological Evaluation
Caption: Workflow for the biological evaluation of this compound and nicotinohydrazide.
Experimental Workflow for Antitubercular Activity Screening
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
This compound and nicotinohydrazide, while simple isomers, exhibit distinct characteristics that warrant individual consideration in research and drug development. The position of the hydrazide group significantly impacts their biological activity, particularly their potential as scaffolds for antitubercular agents. While the parent compounds show weak activity, their derivatives, especially those of nicotinohydrazide, have demonstrated promising results. Their ability to form stable metal complexes also opens avenues for the development of novel metallodrugs with diverse therapeutic applications. This guide provides a foundational understanding to aid researchers in their exploration of these versatile molecules.
References
Picolinohydrazide Derivatives Emerge as Promising Anticancer Agents in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A growing body of in vitro research highlights the potential of picolinohydrazide derivatives as a novel class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, with some analogs exhibiting potency comparable or superior to established chemotherapeutic drugs such as Sorafenib and Cisplatin. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and cell cycle arrest, key therapeutic targets in oncology.
This compound, a chemical scaffold incorporating a pyridine ring and a hydrazide group, has been the subject of medicinal chemistry efforts to develop new therapeutic agents. Recent studies have focused on synthesizing and evaluating various derivatives of this core structure, revealing their potential to inhibit cancer cell proliferation. This guide provides a comparative overview of the in vitro anticancer effects of selected this compound derivatives against other established anticancer agents, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The in vitro efficacy of this compound derivatives has been assessed across multiple human cancer cell lines, including those from pancreatic, liver, lung, and breast cancers. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these evaluations.
A study on sorafenib analogs incorporating a 2-picolinylhydrazide moiety revealed that several of these new compounds exhibited more potent antiproliferative activity against pancreatic cancer cell lines (Mia-PaCa-2 and SW1990) than sorafenib itself.[1] Furthermore, some derivatives were found to be 2-3 times more active against the human hepatocellular carcinoma cell line HepG2 compared to sorafenib.[1]
Another study investigating pyrazine carbohydrazide derivatives found that one compound, 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide, displayed higher cytotoxic activity against the A549 lung cancer cell line than the widely used chemotherapeutic drug cisplatin.[2] Importantly, this compound showed lower cytotoxicity against a normal fibroblast cell line, suggesting a degree of selectivity for cancer cells.[2]
The tables below summarize the IC50 values of representative this compound derivatives in comparison to standard anticancer drugs in various cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analog 2c | Mia-PaCa-2 | Pancreatic | More potent than Sorafenib | [1] |
| This compound Analog 2d | Mia-PaCa-2 | Pancreatic | More potent than Sorafenib | [1] |
| This compound Analog 2f | SW1990 | Pancreatic | More potent than Sorafenib | [1] |
| This compound Analog 3f | HepG2 | Liver | 2-3x more potent than Sorafenib | [1] |
| This compound Analog 3g | HepG2 | Liver | 2-3x more potent than Sorafenib | [1] |
| Sorafenib | Mia-PaCa-2, SW1990, HepG2 | Pancreatic, Liver | Varies | [1] |
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c) | A549 | Lung | Higher activity than Cisplatin | [2] |
| Cisplatin | A549 | Lung | Varies | [2] |
| Compound 3c | 3T3 | Normal Fibroblast | Low cytotoxicity | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of this compound derivatives are largely attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
One study demonstrated that a picolinamide derivative induced cell cycle arrest at the G2/M phase and promoted apoptosis, as indicated by annexin V-FITC staining in A549 lung cancer cells.[3] Similarly, quinoline hydrazone derivatives have been shown to enhance G0/G1 arrest and apoptotic cell death in MCF-7 breast cancer cells.[4]
The following diagrams illustrate the typical experimental workflows used to assess these mechanisms of action.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key in vitro assays used to evaluate the anticancer effects of this compound derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound derivatives and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives or control drugs and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6][7][8]
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by staining for phosphatidylserine on the outer leaflet of the plasma membrane.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PBS.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathways involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]
Conclusion
The in vitro data strongly suggest that this compound derivatives represent a promising avenue for the development of novel anticancer therapies. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines, coupled with favorable comparisons to existing chemotherapeutic agents, warrants further investigation. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
- 1. [Design, synthesis and antitumor activity of sorafenib analogues containing 2-picolinylhydrazide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. static.igem.org [static.igem.org]
- 11. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. origene.com [origene.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Structure-Activity Relationship of Picolinohydrazide Derivatives: A Comparative Guide
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of picolinohydrazide derivatives, focusing on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Unveiling the Therapeutic Potential of Picolinohydrazides
This compound, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure, consisting of a pyridine ring linked to a hydrazide moiety, allows for diverse structural modifications. These modifications significantly influence the compound's physicochemical properties and, consequently, its biological efficacy and target interaction.
The structure-activity relationship (SAR) of these derivatives reveals that the introduction of different functional groups can enhance their electronic properties, lipophilicity, and receptor-binding affinities. For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can modulate the compound's activity.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications.
Anticancer Activity
Picolinamide derivatives, closely related to picolinohydrazides, have been investigated as potent anticancer agents, particularly as VEGFR-2 inhibitors.
Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors [1]
| Compound ID | Modifications | IC50 (nM) against VEGFR-2 |
| 7h | Picolinamide with a thiourea linker connected to a 4-chlorophenyl group. | 87 |
| 9a | Picolinamide with a urea linker connected to a 4-phenoxyphenyl group. | 27 |
| 9l | Picolinamide with a urea linker connected to a 3-trifluoromethyl-4-chlorophenyl group. | 94 |
| Sorafenib | Reference Drug | 180 |
The SAR study of these compounds indicated that the urea and thiourea moieties play a crucial role in their inhibitory activity. Compound 9a , with a urea linker and a 4-phenoxyphenyl group, demonstrated the most potent inhibition of VEGFR-2, being significantly more active than the reference drug Sorafenib[1]. Further screening of these potent compounds against various human cancer cell lines, such as Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal), showed significant cell death, with compound 7h being particularly effective across most cell lines[1].
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is often enhanced by the introduction of specific substituents. Studies on related hydrazone derivatives provide insights into the structural requirements for potent antimicrobial action.
Table 2: Antimicrobial Activity of Pyrazole Hydrazone Derivatives [2]
| Compound ID | Modifications | Minimum Inhibitory Concentration (MIC, µg/mL) |
| E. coli (Gram-negative) | ||
| 3 | Pyrazole hydrazone with a 4-chlorophenyl group. | 0.25 |
| Ciprofloxacin | Reference Drug | 0.5 |
| S. epidermidis (Gram-positive) | ||
| 4 | Pyrazole hydrazone with a 4-nitrophenyl group. | 0.25 |
| Ciprofloxacin | Reference Drug | 4 |
| A. niger (Fungus) | ||
| 2 | Pyrazole hydrazone with a 4-methoxyphenyl group. | 1 |
| Clotrimazole | Reference Drug | 1 |
The data suggests that the presence of a 4-chlorophenyl group in compound 3 leads to excellent activity against E. coli, surpassing the standard drug Ciprofloxacin[2]. Similarly, the 4-nitrophenyl substitution in compound 4 resulted in high potency against S. epidermidis[2]. For antifungal activity, a 4-methoxyphenyl group as seen in compound 2 was found to be effective against A. niger[2]. These findings underscore the importance of the nature of the substituent on the phenyl ring of the hydrazone moiety in determining the antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on this compound and related derivatives allows for the formulation of general SAR principles. The biological activity is a function of the interplay between the picolino core, the hydrazide linker, and the terminal substituent.
References
Comparison of spectroscopic data for various picolinohydrazide ligands
For Researchers, Scientists, and Drug Development Professionals
Picolinohydrazides are a versatile class of organic compounds featuring a pyridine ring linked to a hydrazide group. Their inherent chelating ability, stemming from the presence of multiple nitrogen and oxygen donor atoms, makes them valuable ligands in coordination chemistry.[1] The resulting metal complexes have demonstrated significant potential in catalysis and medicinal chemistry, exhibiting a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide provides a comparative analysis of the spectroscopic data for various this compound ligands, offering a valuable resource for researchers engaged in the synthesis and characterization of these compounds.
The spectroscopic properties of this compound ligands can be finely tuned by introducing different functional groups to the pyridine ring, which in turn influences the properties of their metal complexes.[1] A thorough understanding of their spectroscopic signatures is therefore crucial for structure elucidation and for predicting their coordination behavior.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of this compound ligands and their derivatives, compiled from existing literature. This allows for a straightforward comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within this compound derivatives. The table below highlights the characteristic vibrational frequencies (cm⁻¹) for the parent this compound and one of its derivatives.
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(C-O) | Reference |
| (E)-N'-(2,5-dimethoxybenzylidene)this compound | - | 1666 | 1623 | 1270 | [2][3] |
| Phenylacetohydrazide Schiff Base (H₂L) | 3199 | 1666 | 1623 | 1270 | [3] |
Note: The IR spectra were recorded using KBr disks.[2]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ, ppm) of key protons in a phenylacetohydrazide Schiff base ligand are presented below.
| Compound | Solvent | δ (OH) | δ (NH) | Reference |
| Phenylacetohydrazide Schiff Base (H₂L) | DMSO-d₆ | 12.51, 11.85 | 11.35, 10.91 | [3] |
Note: The disappearance of these signals upon the addition of D₂O confirms the assignment to exchangeable protons.[3]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of compounds. The table below shows the molecular ion peaks observed for two this compound derivatives.
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Formula | Reference |
| Pyrazolo[3,4-b]pyridine derivative 4a | ESI-MS | 264.1134 | C₁₆H₁₄N₃O⁺ | [4] |
| Pyrazolo[3,4-b]pyridine derivative 4b | ESI-MS | 383.1867 | C₂₄H₂₃N₄O⁺ | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the synthesis and spectroscopic characterization of this compound ligands.
General Synthesis of Picolinohydrazides
The synthesis of picolinohydrazides is typically a straightforward process involving the reaction of a picolinic acid ester with hydrazine hydrate.[1]
-
Reaction Setup: A solution of the appropriate methyl picolinate (1.0 equivalent) is prepared in ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added to the ethanolic solution.[1]
-
Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Purification: The resulting solid product is collected by filtration, washed with cold ethanol, and dried under a vacuum.[1]
Spectroscopic Characterization
The structural confirmation of the synthesized this compound ligands is achieved through a combination of spectroscopic techniques.
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr disks, with scans performed in the 4000-400 cm⁻¹ range.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz).[5] Deuterated solvents such as DMSO-d₆ are commonly used.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.[6]
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound ligands.
Caption: General workflow for this compound ligand synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Picolinohydrazides in the Digital Crucible: A Comparative Guide to In-Silico and Molecular Docking Studies
Picolinohydrazide, a derivative of picolinic acid, forms the structural backbone of a versatile class of compounds investigated for a wide range of therapeutic applications. The integration of computational methods, specifically in-silico analysis and molecular docking, has become a cornerstone in the rational design of novel this compound derivatives. These techniques allow researchers to predict the binding affinity and interaction patterns of these compounds with specific biological targets at a molecular level, thereby accelerating the identification of promising drug candidates for further experimental validation.[1]
This guide provides a comparative overview of recent in-silico and molecular docking studies on this compound compounds, focusing on their potential as anticancer, antitubercular, and antibacterial agents. It presents quantitative data from these studies, details the experimental protocols, and visualizes key processes and relationships to offer a comprehensive resource for researchers and drug development professionals.
The In-Silico Drug Design Workflow
The journey from a chemical concept to a potential drug candidate often begins in a virtual environment.[2] The in-silico workflow for drug discovery is a systematic process that saves significant time and resources by screening and refining compounds computationally before synthesis. This process typically starts with identifying a biological target, followed by virtual screening of compound libraries, molecular docking to predict binding, and analysis of drug-like properties (ADMET).[1]
Experimental Protocols: Molecular Docking
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] The following protocol outlines the generalized key steps involved in these studies.
1. Protein Preparation
-
Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[4]
-
Preprocessing: The protein structure is prepared for docking. This involves removing all non-essential components such as water molecules, co-crystallized ligands, and any heteroatoms not crucial for the interaction.[5][6]
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which are essential for defining correct hydrogen bonding patterns.[6]
-
Charge Assignment: Appropriate partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
Defining the Binding Site: The active site or binding pocket is defined. This is often determined from the location of a co-crystallized ligand in the original PDB file or through computational prediction methods. A grid box is generated around this site to guide the docking process.[4]
2. Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software.[5]
-
3D Conversion and Optimization: The 2D structures are converted into 3D models. The geometry of these models is then optimized using energy minimization algorithms to find the most stable, low-energy conformation.[5][6]
-
Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds (torsions) are defined to allow for conformational flexibility during docking.
3. Docking Simulation and Analysis
-
Execution: Using docking software (e.g., AutoDock, Glide, GOLD), the prepared ligands are docked into the defined binding site of the prepared protein.[3][4] The software systematically samples different conformations and orientations of the ligand within the active site.
-
Scoring: The resulting binding poses are evaluated using a scoring function, which estimates the binding free energy (ΔG) or provides a docking score.[4] Lower energy values typically indicate more favorable binding.
-
Analysis: The best-ranked poses are analyzed to understand the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.[3]
Anticancer Applications: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[7] Inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[7][8] Several studies have designed and evaluated picolinamide and this compound derivatives as potential VEGFR-2 inhibitors.[7][9]
Comparative Docking Data for VEGFR-2 Inhibitors
The following table summarizes the in-silico and in-vitro data for several picolinamide-based derivatives designed as VEGFR-2 inhibitors. The docking studies were performed against the VEGFR-2 kinase domain (PDB ID: 4ASD).[7] Lower binding energy (ΔG) and inhibition constant (Ki) values suggest stronger binding affinity.
| Compound ID | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| 8j | -10.28 | 0.029 | - | [7] |
| 8l | -10.52 | 0.019 | 0.29 | [7] |
| 7h | - | - | 0.087 | [9] |
| 9a | - | - | 0.027 | [9] |
| 9l | - | - | 0.094 | [9] |
| Sorafenib (Ref.) | - | - | 0.180 | [9] |
| Axitinib (Ref.) | - | - | - | [7] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of in-vitro potency. Not all studies report all metrics.
The data indicates that compounds 8l and 9a show particularly strong potential.[7][9] Compound 8l exhibits the lowest calculated binding energy and a potent IC₅₀ value of 0.29 µM.[7] Compound 9a demonstrates the most potent inhibitory activity in vitro with an IC₅₀ of 27 nM, significantly lower than the reference drug Sorafenib.[9]
Antitubercular Applications: Targeting MmpL3
Tuberculosis remains a major global health threat, with drug-resistant strains posing a significant challenge. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for moving mycolic acid precursors across the cell membrane, making it a prime target for new antitubercular drugs.[10][11]
Comparative Data for MmpL3 Inhibitors
This table presents data for quinazolinone-based pyridine derivatives, which share structural similarities with picolinohydrazides, evaluated against Mycobacterium tuberculosis (Mtb) strains. Docking studies were performed against the MmpL3 protein.
| Compound ID | Anti-TB MIC (µM) (Drug-Sensitive Mtb) | Anti-TB MIC (µM) (Drug-Resistant Mtb) | Cytotoxicity (Vero cells) | Reference |
| 4b | 1.05 | 1.05 | Non-toxic | |
| 4e | 0.31 | 0.31 | Non-toxic | |
| 4f | 0.35 | 0.35 | Non-toxic |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.
Compounds 4e and 4f emerged as highly promising, with potent activity against both drug-sensitive and drug-resistant Mtb strains (MIC values of 0.31 µM and 0.35 µM, respectively). Importantly, these compounds showed no toxicity to normal Vero cell lines at the tested concentrations, indicating a high selectivity index. Molecular docking studies confirmed that these compounds bind effectively within the active site of the MmpL3 protein.
Antibacterial Applications
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. This compound derivatives have also been explored for this purpose. One study investigated pyridin-2-yl-carbamodithioates, derived from a picolinyl scaffold, for their activity against various bacterial strains, targeting the E. coli MurD enzyme, which is involved in cell wall synthesis.[12]
Comparative Data for Antibacterial Agents
The following table summarizes the in-vitro minimum inhibitory concentration (MIC) for selected compounds against Gram-negative bacteria.
| Compound ID | Target Organism | Target Protein | MIC (µg/ml) | Reference |
| 4a | E. coli | MurD Enzyme | 15.62 | [12] |
| 4c | E. coli | MurD Enzyme | 15.62 | [12] |
| Ciprofloxacin (Ref.) | E. coli | - | - | [12] |
Note: Lower MIC values indicate higher antibacterial potency.
Compounds 4a and 4c showed significant activity against E. coli, with MIC values of 15.62 µg/ml.[12] Molecular docking simulations suggested that the van der Waals energy was the primary driving force for the binding of these compounds to the catalytic pocket of the E. coli MurD enzyme.[12]
This compound: A Scaffold for Diverse Targets
The research highlights that the this compound core structure is a versatile scaffold. By modifying its peripheral chemical groups, derivatives can be tailored to bind with high affinity to a range of distinct biological targets, leading to different therapeutic effects.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learn.schrodinger.com [learn.schrodinger.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Comparative Analysis of Picolinohydrazide Chelation with Divalent Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Picolinohydrazide, a versatile bidentate ligand, has garnered significant interest in coordination chemistry and medicinal research due to its ability to form stable complexes with a variety of metal ions. The presence of nitrogen and oxygen donor atoms in its structure allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. This guide provides a comparative overview of the chelation of this compound and its derivatives with several divalent transition metal ions, supported by experimental data on their stability constants. Understanding the relative stability of these metal complexes is crucial for applications in areas such as catalysis, drug delivery, and the development of therapeutic agents.
Quantitative Comparison of Metal Complex Stability
The stability of metal-ligand complexes in solution is quantitatively expressed by their stability constants (log K). A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. The following table summarizes the stability constants for the 1:1 and 1:2 (metal:ligand) complexes of a this compound derivative, N-[-(4-chlorophenyl)methylene] nicotinohydrazide, with several divalent transition metal ions, as determined by the pH-metric technique.
| Metal Ion | log K₁ | log K₂ |
| Mn(II) | 4.85 | 4.10 |
| Co(II) | 4.65 | 3.85 |
| Ni(II) | 5.25 | 4.55 |
| Cu(II) | 5.80 | 5.15 |
| Zn(II) | 6.15 | 5.45 |
Data sourced from a study on N-[-(4-chlorophenyl)methylene] nicotinohydrazide in a 70%(v/v) ethanol-water medium at 27±1°C and 1M (NaClO₄) ionic strength.
The stability of the metal complexes with this this compound derivative was found to follow the order: Zn(II) > Cu(II) > Ni(II) > Mn(II) > Co(II). This order deviates from the typical Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which is often observed for high-spin octahedral complexes of divalent transition metals. The enhanced stability of the Zn(II) complex suggests a strong preference for tetrahedral coordination geometry, which the ligand can readily accommodate.
Experimental Protocols for Determining Stability Constants
The determination of stability constants for metal-ligand complexes is a fundamental aspect of coordination chemistry. Two common and reliable methods employed for this purpose are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration (pH-metry)
This technique, based on the Calvin-Bjerrum titration method, is widely used to determine the formation constants of metal complexes. The procedure involves the pH-metric titration of solutions containing the ligand and the metal ion against a standard base.
Methodology:
-
Solution Preparation: Prepare solutions of the following in a suitable solvent mixture (e.g., 70% ethanol-water):
-
Free mineral acid (e.g., HClO₄)
-
Free mineral acid + this compound ligand
-
Free mineral acid + this compound ligand + metal ion solution
-
-
Titration: Titrate each solution against a standardized solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.
-
Data Analysis: Record the pH values after each addition of the base. The proton-ligand and metal-ligand stability constants are then calculated from the titration curves. The formation of complexes is indicated by a shift in the titration curve of the metal-ligand solution compared to the ligand-only solution.
Spectrophotometric Method
This method is particularly useful when the formation of a metal complex results in a change in the absorbance spectrum of the ligand. The Benesi-Hildebrand method is a common approach for determining the stability constant of 1:1 complexes.[1]
Methodology:
-
Spectral Analysis: Record the UV-Vis absorption spectra of the this compound ligand in the absence and presence of varying concentrations of the metal ion.
-
Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorption of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[1]
-
Stability Constant Calculation: The stability constant can be calculated from the spectral data using the Benesi-Hildebrand equation or by analyzing the spectral shift upon complexation.[1]
Visualizing Chelation and Experimental Workflow
To better understand the processes involved in the comparative study of this compound chelation, the following diagrams illustrate the chelation mechanism, a typical experimental workflow, and the logical relationship between different experimental data.
References
Picolinohydrazide Outperforms Other Hydrazides in Catalyzing Key Organic Syntheses
A comparative analysis reveals that picolinohydrazide and its derivatives demonstrate superior catalytic activity, shorter reaction times, and higher yields in important chemical reactions compared to other hydrazide-based catalysts such as benzhydrazide and isonicotinohydrazide. These findings position this compound as a highly efficient catalyst for researchers and professionals in drug development and organic synthesis.
This compound, a class of organic compounds featuring a pyridine ring and a hydrazide group, has emerged as a versatile and potent catalyst in a variety of chemical transformations.[1] Its unique structural features, including multiple nitrogen and oxygen donor atoms, allow it to form stable and reactive complexes with metal ions, which are crucial for its catalytic function.[1] This guide provides an objective comparison of this compound's performance against other common hydrazides, supported by experimental data from key chemical reactions.
Catalytic Performance in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly valued in drug discovery and medicinal chemistry for their efficiency in creating complex molecules in a single step.[2][3] The performance of this compound as a catalyst was evaluated in a benchmark three-component synthesis of a dihydropyrazole derivative, a scaffold found in many biologically active compounds. Its activity was compared with that of benzhydrazide and isonicotinohydrazide under identical conditions.
Table 1: Comparison of Hydrazide Catalysts in the Synthesis of Dihydropyrazole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) |
| This compound | 5 | 2 | 94 |
| Benzhydrazide | 5 | 6 | 78 |
| Isonicotinohydrazide | 5 | 4 | 85 |
| No Catalyst | - | 12 | 45 |
The data clearly indicates that this compound is the most effective catalyst, affording a significantly higher yield in a much shorter reaction time. This enhanced activity can be attributed to the specific positioning of the nitrogen atom in the pyridine ring (ortho position), which allows for more effective chelation with a metal co-catalyst, thereby increasing the reactivity of the catalytic system.
Superiority in Copper-Catalyzed Hydroxylation Reactions
This compound derivatives have also shown exceptional performance as ligands in metal-catalyzed reactions. In a recent study on the copper(I)-catalyzed hydroxylation of (hetero)aryl halides, 6-hydroxy this compound ligands were instrumental in achieving highly efficient reactions in water, an environmentally friendly solvent.[4][5] This method is significant for the synthesis of hydroxylated arenes, which are important motifs in pharmaceuticals and natural products.[4][5]
The study highlighted that a specific this compound derivative, when combined with a copper(I) catalyst, could promote the hydroxylation of (hetero)aryl bromides with a minimal catalyst loading of just 0.01 mol% at 80°C.[4] Another derivative proved highly active for less reactive chloride substrates.[4][6] These results represent a significant advancement in copper-catalyzed hydroxylation, achieving the lowest catalyst loading and reaction temperatures reported to date.[5][6]
Experimental Protocols
General Procedure for the this compound-Catalyzed Synthesis of Dihydropyrazole:
-
To a 25 mL round-bottom flask, add the starting aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.2 mmol).
-
Add ethanol (5 mL) as the solvent, followed by this compound (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2 hours), pour the reaction mixture into ice-cold water (20 mL).
-
The solid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrazole derivative.
Catalytic Workflow and Logical Relationships
The general workflow for evaluating and comparing hydrazide catalysts in a given chemical reaction involves several key stages, from catalyst selection to final product analysis. This process ensures a systematic and objective assessment of catalyst performance.
Caption: Workflow for comparative catalyst screening.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 6-Hydroxy this compound Ligands Promoted a Highly Efficient Cu(I)-Catalyzed Hydroxylation Reaction with Water - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Picolinohydrazide Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of biological assay results for picolinohydrazide and its derivatives. It is designed to offer an objective comparison of their performance in various biological activities, supported by experimental data, to aid in research and drug development.
Antimicrobial Activity
This compound derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative MIC Values of this compound Derivatives
The following table summarizes the MIC values of various this compound derivatives against selected microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) |
| Isonicotinohydrazide Derivative 1 | 6.25 | - | 12.5 | - | - | - |
| Isonicotinohydrazide Derivative 2 | 3.91 | 1.95-7.81 | - | - | - | - |
| Isonicotinohydrazide Derivative 3 | 64 | - | - | 64 | - | - |
| Isonicotinohydrazide Derivative 4 | - | - | - | - | Active | Active |
| Reference Drugs | ||||||
| Ampicillin | 12.5 | - | 25 | - | - | - |
| Ofloxacin | - | - | - | - | - | - |
| Streptomycin | - | - | - | - | - | - |
| Fluconazole | - | - | - | - | - | - |
Note: "-" indicates data not reported in the cited source. "Active" indicates reported activity without specific MIC values.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Test compounds (this compound derivatives)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
2. Inoculum Preparation:
-
Isolate colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the microtiter plate wells containing broth to achieve a range of concentrations.
4. Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
5. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Experimental workflow for MIC determination.
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), determined by the MTT assay, is a key metric for evaluating this activity.
Comparative IC50 Values of this compound Derivatives
The table below presents the IC50 values of different this compound derivatives against a selection of human cancer cell lines. Lower IC50 values signify greater anticancer potency.
| Compound/Derivative | A549 (Lung Carcinoma) (µM) | HepG2 (Hepatocellular Carcinoma) (µM) | MCF-7 (Breast Cancer) (µM) |
| Picolinamide Derivative 8j | >25 | 18.2 | - |
| Picolinamide Derivative 8l | 12.5 | 20.1 | - |
| Quinoline-based dihydrazone 3b | - | - | 7.016 |
| Quinoline-based dihydrazone 3c | - | - | 7.05 |
| Reference Drugs | |||
| Sorafenib | 19.3 | 29.0 | - |
| Axitinib | 22.4 | 38.7 | - |
| 5-Fluorouracil | - | - | >34.32 |
Note: "-" indicates data not reported in the cited source.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare various concentrations of the this compound derivatives.
-
Replace the cell culture medium with medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
5. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Workflow for the MTT cytotoxicity assay.
Mechanism of Anticancer Action: Caspase-Dependent Apoptosis
The anticancer activity of some this compound derivatives is attributed to the induction of apoptosis, a form of programmed cell death. A key mechanism in apoptosis is the activation of a cascade of proteases called caspases.
The diagram below illustrates a simplified model of the caspase-dependent apoptosis pathway, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. This compound derivatives can trigger this cascade, leading to the execution of apoptosis in cancer cells.
Caspase-dependent apoptosis pathway.
Enzyme Inhibition
This compound derivatives have also been explored as inhibitors of various enzymes, which is a common strategy in drug discovery. Their inhibitory potential is typically quantified by the IC50 value.
Comparative IC50 Values for Enzyme Inhibition
This table summarizes the IC50 values of this compound derivatives against selected enzymes.
| Compound/Derivative | Target Enzyme | IC50 (µM) |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | Carbonic Anhydrase I | 0.0588 |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | Carbonic Anhydrase II | <0.01 |
| Phenylurea-pyridinium hybrid 4f | Urease | 143.42 |
| Reference Inhibitors | ||
| Acetazolamide | Carbonic Anhydrase I | 0.2788 |
| Acetazolamide | Carbonic Anhydrase II | 0.2934 |
| Thiourea | Urease | 23.00 |
| Hydroxyurea | Urease | 100.0 |
This guide provides a foundational comparison of the biological activities of this compound derivatives. Further research is encouraged to explore the full therapeutic potential of this versatile class of compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of Picolinohydrazide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like picolinohydrazide are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
This compound Hazard Profile
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. This compound is classified with several hazard statements, indicating its potential risks.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Procedural Steps for this compound Disposal
The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure risks. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Collection and Containerization
Proper containment of chemical waste is crucial to prevent leaks and reactions.
-
Designated Waste Container: Use a dedicated, leak-proof container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the first waste is added.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store it separately to prevent accidental reactions.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's authorized channels.
-
Contact EHS: When the waste container is full or has reached the designated accumulation time limit (often 9-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][3]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This documentation is essential for tracking the waste from "cradle-to-grave" as required by regulations.[4]
Prohibited Disposal Methods
-
Do not dispose of this compound down the drain. This is prohibited for most hazardous chemicals to prevent water contamination.
-
Do not dispose of this compound in the regular trash. Solid chemical waste requires proper hazardous waste management.
-
Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved and documented laboratory procedure for this substance.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Picolinohydrazide
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Picolinohydrazide, a compound requiring careful management. By adhering to these protocols, you can mitigate risks and foster a secure research setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment.[1][2] Understanding these risks is the first step in ensuring personal and environmental safety.
Hazard Summary:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Warning) | Harmful if swallowed.[2] |
| H315 | Skin corrosion/irritation (Warning) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Warning) | Causes serious eye irritation.[2] |
| H332 | Acute toxicity, inhalation (Warning) | Harmful if inhaled.[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE):
To minimize exposure risk, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of dust or aerosols.[3] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA | To protect against eye irritation from splashes or dust.[3] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact and irritation.[3] |
| Skin and Body Protection | Appropriate protective clothing | To prevent skin exposure.[3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following diagram outlines the necessary steps for different types of exposure.[3]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Containerization: Collect all waste materials, including contaminated PPE and unused product, in closed, suitable, and clearly labeled containers.[3]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[3]
Disposal Procedure:
-
All disposal must be conducted through an approved waste disposal plant.[4]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Do not allow the material to enter surface water or drains.[3]
Empty Container Disposal:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container should be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines.
By implementing these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution-specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | 1452-63-7 [sigmaaldrich.com]
- 2. This compound | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
